molecular formula C16H25BO2 B1341738 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1033753-01-3

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1341738
CAS No.: 1033753-01-3
M. Wt: 260.2 g/mol
InChI Key: HBCAMNZOIJNSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 1033753-01-3) is a high-purity boronic ester derivative supplied with a minimum purity of 95% . This compound belongs to the class of organoboron reagents known as pinacol boronic esters, which are characterized by their robust stability and handling advantages compared to boronic acids. Its primary research application is as a crucial building block in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and widely used method for the efficient formation of carbon-carbon (C–C) bonds, enabling the conjugation of the 4-isobutylphenyl moiety to a variety of aromatic and heteroaromatic halides or triflates. The development of such metal-catalyzed protocols has become a cornerstone of modern organic synthesis, as they allow for the direct construction of complex molecules from readily available starting materials under mild conditions . Specifically, this reagent is valuable in the synthesis of complex organic molecules and pharmaceutical intermediates, particularly in the construction of five-membered N-heterocycles, which are privileged structures found in many biologically active compounds and natural products . Palladium-catalyzed reactions, often employing catalysts like palladium dibenzylideneacetone (Pd(dba)), are highly attractive for these syntheses due to their efficiency, functional group tolerance, and the ability to access molecules that are challenging to produce with traditional methods . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the compound under an inert atmosphere.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCAMNZOIJNSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590365
Record name 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033753-01-3
Record name 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Value of Aryl Boronate Esters

This compound is a key organoboron intermediate of significant interest in medicinal chemistry and materials science. The isobutylphenyl moiety is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen.[1] The conversion of this structure into its corresponding boronic acid pinacol ester unlocks its potential for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

Aryl boronic esters are highly valued because they are generally more stable, less prone to dehydration-trimerization (boroxine formation), and easier to handle and purify compared to their corresponding boronic acids.[2] They are indispensable precursors in the Suzuki-Miyaura coupling reaction, one of the most powerful and widely used methods for constructing biaryl and heteroaryl motifs found in countless pharmaceuticals, natural products, and functional materials.[2][3]

This guide provides a detailed examination of the predominant synthesis methodology for this compound, focusing on the palladium-catalyzed Miyaura Borylation reaction. We will explore the underlying catalytic mechanism, the critical role of each reaction component, a field-proven experimental protocol, and methods for purification and characterization.

Core Synthesis Methodology: The Miyaura Borylation Reaction

The most efficient and widely adopted method for synthesizing aryl boronate esters from aryl halides is the Miyaura borylation reaction.[4] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[5][6]

The reaction is prized for its mild conditions and remarkable tolerance for a wide array of functional groups, including esters, ketones, nitriles, and nitro groups.[6] This functional group compatibility circumvents the need for the protection-deprotection steps often required when using more reactive organometallic precursors like Grignard or organolithium reagents.[2]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Miyaura borylation, based on extensive experimental and computational studies, proceeds through several key steps.[6][7][8]

Miyaura_Borylation_Cycle cluster_products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->OxAdd Oxidative Addition LigEx Ar-Pd(II)-OAc(L)₂ (Ligand Exchange) OxAdd->LigEx Ligand Exchange Trans Ar-Pd(II)-Bpin(L)₂ (Transmetalation) LigEx->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Bpin (Product) Trans->Product ArX Ar-X (4-Isobutylphenyl Halide) B2pin2 B₂pin₂ Base KOAc KX KX AcOBpin AcO-Bpin

Catalytic cycle of the Miyaura Borylation reaction.
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-halide bond of the 4-isobutylphenyl halide (Ar-X) to form a Pd(II) complex.

  • Ligand Exchange/Base Activation : The halide ligand on the Pd(II) complex is exchanged with the acetate anion from the base (e.g., KOAc). This step is critical; the resulting Pd-O bond is more reactive than the initial Pd-X bond, facilitating the subsequent transmetalation.[5]

  • Transmetalation : The diboron reagent (B₂pin₂) transfers a boryl group to the palladium center, displacing the acetate group. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[5][6]

  • Reductive Elimination : The final step is the reductive elimination of the desired aryl boronate ester product (Ar-Bpin), which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Dissection of Experimental Parameters

The success of the synthesis hinges on the rational selection of each component. The choice of substrate, catalyst, base, and solvent directly influences reaction rate, yield, and purity.

ComponentExample(s)Role & Rationale
Aryl Halide 1-Bromo-4-isobutylbenzeneElectrophilic Partner. Reactivity order is I > Br > Cl. Aryl bromides offer a good balance of reactivity and cost-effectiveness. Aryl chlorides are more challenging substrates and often require more active catalytic systems.[2][9]
Boron Source Bis(pinacolato)diboron (B₂pin₂)Borylating Agent. B₂pin₂ is a stable, crystalline solid that is easy to handle. The resulting pinacol esters are stable to air and chromatography, making them ideal for synthesis.[3][5]
Catalyst PdCl₂(dppf), Pd(OAc)₂Cross-Coupling Catalyst. A source of Pd(0) is required to initiate the catalytic cycle. PdCl₂(dppf) is a common, air-stable precatalyst.[3][4]
Ligand dppf, SPhos, XPhosStabilizes & Activates Catalyst. The ligand (e.g., dppf in PdCl₂(dppf)) stabilizes the palladium center and modulates its electronic and steric properties to promote the key steps of oxidative addition and reductive elimination.
Base Potassium Acetate (KOAc)Activates the Palladium Complex. A mild base is crucial. Stronger bases can promote a competing Suzuki coupling between the newly formed aryl boronate product and the remaining aryl halide starting material, reducing the yield.[5][6] KOAc facilitates the ligand exchange step without being basic enough to cause significant side reactions.
Solvent Dioxane, Toluene, THF, DMSOReaction Medium. Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence reaction rates and yields.[3][6]

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by trained personnel using appropriate safety precautions, including conducting the reaction under an inert atmosphere.

Materials:

  • 1-Bromo-4-isobutylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add potassium acetate (1.5 eq), bis(pinacolato)diboron (1.1 eq), and the palladium catalyst, PdCl₂(dppf) (2-3 mol%).

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Via syringe, add anhydrous 1,4-dioxane to the flask, followed by the 1-bromo-4-isobutylbenzene (1.0 eq) starting material.

  • Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid or colorless oil.

Workflow start Assemble Reactants (Ar-Br, B₂pin₂, KOAc, PdCl₂(dppf)) inert Establish Inert Atmosphere (Ar/N₂) start->inert solvent Add Anhydrous Dioxane inert->solvent heat Heat & Stir (80-90 °C) solvent->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify end Characterize Pure Product (NMR, MS) purify->end

High-level experimental workflow for the synthesis.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heat; Poor quality reagents/solvent.Use a fresh batch of catalyst. Ensure the reaction temperature is maintained. Use anhydrous solvents and reagents.
Formation of Side Products (e.g., Biaryl) Base is too strong; Prolonged reaction time.Use a milder base like KOAc. Monitor the reaction closely and stop it once the starting material is consumed to avoid the competing Suzuki coupling.[6]
Debromination of Starting Material Presence of water or protic impurities.Ensure all reagents and the reaction setup are scrupulously dry.
Difficulty in Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. Recrystallization may also be an effective purification method if the product is a solid.

Conclusion

The Miyaura borylation provides a robust, reliable, and versatile pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism and the specific function of each reagent allows researchers to optimize conditions for high yield and purity. This boronate ester serves as a critical and stable building block, enabling the facile construction of more complex molecules through subsequent Suzuki-Miyaura cross-coupling, making it an invaluable tool for professionals in drug discovery and materials science.

References

A Senior Application Scientist's Technical Guide to 4-Isobutylphenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-isobutylphenylboronic acid pinacol ester, a critical intermediate in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, providing validated synthesis and application protocols, and exploring its role in palladium-catalyzed cross-coupling reactions. Emphasis is placed on the causality behind experimental choices, ensuring protocols are presented as self-validating systems. This guide aims to be an authoritative resource, grounded in peer-reviewed literature and established chemical principles.

Introduction

4-Isobutylphenylboronic acid pinacol ester (CAS No. 1033753-01-3) is a cornerstone organoboron compound, widely employed as a stable, versatile building block in synthetic organic chemistry.[1] As a derivative of boronic acid, the pinacol ester functional group confers significantly enhanced stability against protodeboronation and oxidation compared to its corresponding free boronic acid.[2][3] This stability translates to practical advantages, including easier handling, purification by standard column chromatography, and extended shelf-life, making it an invaluable reagent in multi-step syntheses.[2][3]

Its primary utility is realized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[4][5] The 4-isobutylphenyl moiety is a key structural feature in various active pharmaceutical ingredients (APIs), most notably as a precursor or analogue building block related to the non-steroidal anti-inflammatory drug (NSAID) class. This guide will elucidate the core properties, synthesis, and application of this indispensable reagent.

Part 1: Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. 4-Isobutylphenylboronic acid pinacol ester is a white to off-white solid at room temperature. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 1033753-01-3[6][7]
Molecular Formula C₁₆H₂₅BO₂[7]
Molecular Weight 260.18 g/mol [8]
Appearance White to off-white crystalline solid[9]
Purity Typically >97%[7]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)[4]
Structural Characterization

Verification of the compound's identity and purity is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint. Expected chemical shifts (in CDCl₃) are approximately:

    • ~7.7 ppm (d, 2H): Aromatic protons ortho to the boronate ester.

    • ~7.2 ppm (d, 2H): Aromatic protons meta to the boronate ester.

    • ~2.5 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group.

    • ~1.9 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group.

    • ~1.35 ppm (s, 12H): Methyl protons of the pinacol group.[10]

    • ~0.9 ppm (d, 6H): Methyl protons (-CH₃) of the isobutyl group.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show characteristic peaks for the aromatic carbons, the isobutyl group carbons, the pinacol carbons (~84 ppm), and the pinacol methyl groups (~25 ppm).[10]

Part 2: Synthesis and Purification Protocol

The most common and robust method for synthesizing aryl boronic esters is the Miyaura borylation reaction .[11][12] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[13]

Miyaura Borylation Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-isobutylphenylboronic acid pinacol ester from 1-bromo-4-isobutylbenzene.

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, B₂pin₂, Pd Catalyst, Ligand, Base solvent Add Degassed Solvent (e.g., Dioxane) reagents->solvent 1 heat Heat under Inert Atmosphere (e.g., N₂ or Ar) at 80-100 °C solvent->heat monitor Monitor by TLC or GC-MS (Typically 12-24h) heat->monitor 2 cool Cool to Room Temperature monitor->cool filter Filter through Celite® to remove Pd catalyst cool->filter 3 extract Aqueous Work-up & Extraction with Organic Solvent (e.g., Ethyl Acetate) filter->extract 3 dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) extract->dry 3 concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography 4 product 4-Isobutylphenylboronic Acid Pinacol Ester chromatography->product Yields Pure Product

Caption: Workflow for Miyaura Borylation Synthesis.

Detailed Laboratory Protocol

This protocol describes the synthesis from 1-bromo-4-isobutylbenzene.

Reagents & Equipment:

  • 1-bromo-4-isobutylbenzene

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk line or glovebox equipment, magnetic stirrer, heating mantle

  • Silica gel for chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 1-bromo-4-isobutylbenzene, bis(pinacolato)diboron (1.1 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and potassium acetate (3.0 equiv.).

    • Expert Insight: Potassium acetate (KOAc) is a crucial weak base. Stronger bases can promote a competing Suzuki coupling between the newly formed boronic ester and the starting aryl halide, reducing the yield.[11] KOAc facilitates the transmetalation step without causing significant side reactions.[11]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed 1,4-dioxane via cannula.

    • Expert Insight: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to reaction failure.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-isobutylphenylboronic acid pinacol ester as a white solid.

  • Validation: Confirm the product's identity and purity using ¹H NMR and ¹³C NMR spectroscopy as described in Part 1.1.

Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most widely practiced palladium-catalyzed cross-coupling for C-C bond formation due to its mild conditions, broad functional group tolerance, and the low toxicity of boron byproducts.[14][15] Pinacol esters are excellent coupling partners in these reactions.[4]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) species.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_halide Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pdII_halide Oxidative Addition (+ Ar¹-X) pdII_boronate Ar¹-Pd(II)L₂-O-B(pin)Ar² (Pre-Transmetalation Complex) pdII_halide->pdII_boronate Transmetalation (+ Base, Ar²-B(pin)) pdII_aryl Ar¹-Pd(II)L₂-Ar² pdII_boronate->pdII_aryl pdII_aryl->pd0 Reductive Elimination (Forms Ar¹-Ar²)

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Causality Explained:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (Ar¹-X).

    • Transmetalation: This is the key step where the organic group (Ar²) is transferred from the boron atom to the palladium center. A base is required to activate the boronic ester, forming a more nucleophilic "ate" complex. Recent studies show that boronic esters can also transmetalate directly without prior hydrolysis.[15] The choice of base and solvent can significantly impact the rate and efficiency of this step.[14]

    • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for coupling 4-isobutylphenylboronic acid pinacol ester with an example aryl bromide (e.g., 4-bromoanisole).

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromoanisole (1.0 equiv.), 4-isobutylphenylboronic acid pinacol ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

    • Expert Insight: The boronic ester is used in slight excess to ensure complete consumption of the often more valuable aryl halide. The choice of base is critical; carbonates are commonly used, with Cs₂CO₃ often providing superior results for challenging couplings.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio).

    • Trustworthiness: The presence of water can be beneficial, often accelerating the transmetalation step. The protocol's reliability hinges on consistent solvent quality and degassing.

  • Reaction: Heat the mixture (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Follow a similar work-up, extraction, and purification procedure as described in section 2.2 to isolate the target biaryl product.

Part 4: Applications in Drug Discovery

Boronic acid pinacol esters are indispensable in pharmaceutical synthesis.[5][16] 4-Isobutylphenylboronic acid pinacol ester serves as a vital building block for creating libraries of compounds for screening.[1] Its structure is related to the pharmacophore of profen-class NSAIDs. While not a direct precursor to commercial Ibuprofen, it is used to synthesize analogues and other complex molecules where the 4-isobutylphenyl moiety is desired for its specific steric and electronic properties, which can be crucial for binding to biological targets.[17]

Part 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling is paramount to ensure laboratory safety.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][18] Causes skin and serious eye irritation.[19][20] May cause respiratory irritation.[19][20]

  • Handling: Use only in a well-ventilated area, preferably a fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] The compound can be sensitive to moisture and air over long periods; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[19]

References

An In-depth Technical Guide to the Characterization of Dabrafenib (CAS 944464-93-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, identified by CAS number 944464-93-5 and also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases.[1][2] It has emerged as a critical therapeutic agent in the management of various cancers, most notably metastatic melanoma, where mutations in the BRAF gene are a key driver of tumorigenesis.[3][4] This guide provides a comprehensive overview of the essential characterization data for Dabrafenib, offering insights into its physicochemical properties, spectroscopic profile, analytical methodologies, and biological activity. The information presented herein is intended to support researchers and drug development professionals in their work with this important molecule.

Dabrafenib's mechanism of action is centered on the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[3] Specifically, it targets the V600E mutant of the BRAF protein, an aberration present in a significant portion of melanomas.[2][4] By binding to the ATP-binding site of the mutated BRAF kinase, Dabrafenib disrupts the downstream signaling cascade (RAF-MEK-ERK), which is constitutively active in these cancer cells, thereby inhibiting cell proliferation and inducing apoptosis.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dabrafenib is fundamental for its formulation, delivery, and pharmacokinetic analysis. The key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[3]
CAS Number 944464-93-5 (as Dabrafenib)
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[3]
Molecular Weight 519.56 g/mol
Melting Point >234°C (dec.) (Mesylate Salt)[5]
Solubility Soluble in DMSO (up to 30 mg/mL with warming), sparingly soluble in ethanol (up to 1 mg/mL with warming). Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[6][7]
pKa 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)[7]
Log P 2.9[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of Dabrafenib. This section details the available spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry data for Dabrafenib is available through the mzCloud database, which includes high-resolution mass spectra and tandem MS (MS/MS) fragmentation patterns. This data is invaluable for confirming the molecular weight and for structural identification, particularly in metabolic studies. The database contains 125 mass spectra for Dabrafenib, acquired using electrospray ionization (ESI) on a Q Exactive Orbitrap instrument.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive set of publicly available, high-resolution NMR spectra is not readily found in the literature, some data has been published.

¹H NMR (Dabrafenib Mesylate): A ¹H NMR spectrum of the mesylate salt has been reported with the following peaks:

  • ¹H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1 H), 7.92 – 8.05 (m, 1 H), 7.56 – 7.72 (m, 1 H), 6.91 – 7.50 (m, 7 H), 5.83 – 5.98 (m, 1 H), 2.18 – 2.32 (m, 3 H), 1.36 (s, 9 H).

Commercial suppliers, such as Medchemexpress, may provide batch-specific ¹H NMR data upon request.[8][9]

¹³C NMR: Detailed ¹³C NMR data for Dabrafenib is not widely published in the primary literature. Researchers requiring this data may need to perform their own analysis or contact commercial suppliers.

Infrared (IR) Spectroscopy

Analytical Methodologies

The accurate quantification of Dabrafenib and its metabolites in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for this purpose.

LC-MS/MS for Quantification in Human Plasma

A robust and validated LC-MS/MS method for the simultaneous quantification of Dabrafenib and its major metabolites (hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib) in human plasma has been developed.[10][11]

Sample Preparation Protocol:

  • Protein Precipitation: To a 100 µL plasma sample, add an internal standard solution (e.g., deuterated Dabrafenib). Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is typically used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Dabrafenib and its metabolites.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the quantification of Dabrafenib in plasma by LC-MS/MS.

Biological Activity and Cellular Assays

The biological activity of Dabrafenib has been extensively characterized in both enzymatic and cellular assays.

Kinase Inhibition

Dabrafenib is a potent inhibitor of BRAF kinases, with particular selectivity for the V600E mutant. Its inhibitory activity against various kinases is summarized below.

Kinase TargetIC₅₀ (nM)Source(s)
BRAF V600E 0.6 - 0.8[2][12]
BRAF (wild-type) 3.2[2]
CRAF (wild-type) 5.0[2]
Cellular Proliferation

Dabrafenib effectively inhibits the proliferation of cancer cell lines harboring the BRAF V600E mutation. For example, in the SKMEL28 and A375P F11 melanoma cell lines, Dabrafenib exhibits IC₅₀ values of 3 nM and 8 nM, respectively.[13] In contrast, it has a minimal effect on cells with wild-type BRAF, such as human foreskin fibroblasts (HFF), with an IC₅₀ of 3.0 µM.[13]

Signaling Pathway

Dabrafenib exerts its therapeutic effect by inhibiting the constitutively active MAPK signaling pathway in BRAF-mutant cancer cells.

mapk_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF_mut BRAF (V600E Mutant) RAS->BRAF_mut Constitutive Activation MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition

Caption: Dabrafenib's inhibition of the MAPK signaling pathway.

Conclusion

This technical guide provides a consolidated resource for the characterization of Dabrafenib (CAS 944464-93-5). The data presented, from its fundamental physicochemical properties to its detailed analytical methodologies and biological activity, underscores the well-defined nature of this important therapeutic agent. While comprehensive spectroscopic data is somewhat fragmented in the public domain, the available information is sufficient for most research and development applications. The protocols and data herein should serve as a valuable starting point for scientists and researchers working with Dabrafenib.

References

The Alchemist's Guide to 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, this guide illuminates the synthesis, characterization, and application of 2-(4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile boronic ester serves as a critical building block in contemporary organic synthesis, most notably in the construction of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. Moving beyond a simple recitation of facts, this document provides a deep dive into the causality of experimental choices, ensuring both theoretical understanding and practical applicability.

Introduction: The Strategic Importance of a Borylated Intermediate

In the landscape of medicinal chemistry, the efficient and modular construction of complex molecular architectures is paramount. Aryl boronic acids and their pinacol esters have emerged as indispensable tools, largely due to their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions. This compound, the subject of this guide, is a prime example of such a strategic intermediate. Its isobutylphenyl moiety is a key pharmacophore in a number of blockbuster drugs, making this boronic ester a highly valuable synthon for the rapid and convergent synthesis of drug candidates and their analogues. The pinacolato group not only enhances the stability of the boronic acid, rendering it amenable to purification by chromatography, but also ensures its controlled reactivity in subsequent transformations.

Synthesis: The Miyaura Borylation of 1-Bromo-4-isobutylbenzene

The most common and efficient method for the preparation of this compound is the Miyaura borylation reaction. This palladium-catalyzed process facilitates the cross-coupling of an aryl halide, in this case, 1-bromo-4-isobutylbenzene, with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

dot graph "Miyaura_Borylation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: General workflow for the Miyaura borylation synthesis.

Mechanistic Insights and Rationale for Reagent Selection

The catalytic cycle of the Miyaura borylation is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of each component is critical for a successful and high-yielding reaction.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. While various palladium sources can be used, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a common and effective choice. The dppf ligand is a bulky electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A weak base, such as potassium acetate (KOAc), is crucial. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired homocoupled byproducts. The acetate anion is believed to play a role in the transmetalation step.

  • Diboron Reagent: Bis(pinacolato)diboron is the standard reagent due to its stability and ease of handling compared to other diboron compounds.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and intermediates.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-Bromo-4-isobutylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-isobutylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₁₆H₂₅BO₂
Molecular Weight 260.18 g/mol
Appearance White to off-white solid
Melting Point Data not consistently available in literature; typically a low-melting solid.
Solubility Soluble in common organic solvents such as THF, dichloromethane, and ethyl acetate.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.71 (d, J = 7.8 Hz, 2H, Ar-H), 7.15 (d, J = 7.8 Hz, 2H, Ar-H), 2.48 (d, J = 7.2 Hz, 2H, -CH₂-), 1.88 (m, 1H, -CH-), 1.34 (s, 12H, pinacol -CH₃), 0.91 (d, J = 6.6 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 145.0, 134.8, 128.9, 83.7, 45.3, 30.3, 24.9, 22.5. (Note: The carbon attached to boron is often not observed or is very broad).

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Pathway to Ibuprofen Analogs

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the isobutylphenyl moiety and a variety of electrophilic partners, providing a convergent and highly versatile route to complex molecules. A key application is the synthesis of ibuprofen and its derivatives.

dot graph "Suzuki_Coupling_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: General workflow for the Suzuki-Miyaura coupling to form an Ibuprofen precursor.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the coupling of this compound with an α-halo ester to generate an ibuprofen precursor.

Materials:

  • This compound

  • Ethyl 2-bromopropionate

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a flask, add this compound (1.0 equiv) and a mixture of toluene, ethanol, and water.

  • Add ethyl 2-bromopropionate (1.2 equiv) and sodium carbonate (2.0 equiv).

  • Degas the mixture with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction to reflux (approximately 80-100 °C).

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ibuprofen ester, which can then be hydrolyzed to ibuprofen.

Safety and Handling

Aryl boronic esters are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Some boronic acids and their derivatives have been reported to be potential mutagens, so appropriate care should be taken.[1]

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The pinacol ester is significantly more stable to air and moisture than the corresponding boronic acid.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a key class of pharmaceuticals. Its preparation via the Miyaura borylation is a robust and scalable process, and its subsequent use in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular route to complex molecular targets. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis and application of this valuable chemical entity, empowering researchers to accelerate their drug discovery and development programs.

References

Physical and chemical properties of 4-isobutylphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: 4-Isobutylphenylboronic Acid Pinacol Ester >

A Senior Application Scientist's In-Depth Perspective for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of 4-isobutylphenylboronic acid pinacol ester, a key reagent in contemporary organic synthesis. Designed for the discerning researcher and drug development professional, this document moves beyond a mere cataloging of properties to provide a deeper understanding of the causality behind its reactivity and applications. Our objective is to empower you with the technical accuracy and field-proven insights necessary for its effective and safe implementation in your work.

Fundamental Molecular Characteristics and Physicochemical Properties

4-Isobutylphenylboronic acid pinacol ester (IUPAC name: 2-(4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is an organoboron compound with the chemical formula C₁₆H₂₅BO₂. It typically presents as a white to off-white crystalline solid.[1] The molecular structure, featuring a stable pinacol ester of phenylboronic acid substituted with an isobutyl group, is the primary determinant of its physical and chemical behavior.

A thorough understanding of its physical properties is essential for appropriate handling, storage, and successful application in synthetic protocols.

PropertyValue
Molecular Formula C₁₆H₂₅BO₂
Molecular Weight 260.2 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane); insoluble in water.
Storage Conditions Store in a cool, dry, well-ventilated area. Keep container tightly closed.[3][4][5]

Expert Insight: The pinacol ester functionality is not merely a passive component of the molecule. It serves as a robust protecting group for the boronic acid. This structural feature significantly enhances the compound's stability by preventing the dehydration and subsequent trimerization into boroxines—a common degradation pathway for free boronic acids. This increased stability translates to a longer shelf life and more reproducible reactivity, which are critical for consistent results in complex synthetic sequences.

Spectroscopic Profile and Analytical Confirmation

Rigorous analytical characterization is fundamental to ensuring the identity and purity of 4-isobutylphenylboronic acid pinacol ester. The following spectroscopic techniques are routinely employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the proton environments within the molecule. Characteristic signals will be observed for the aromatic protons, the diastereotopic protons of the isobutyl CH₂ group, the methine proton of the isobutyl group, the two methyl groups of the isobutyl moiety, and the twelve equivalent protons of the four methyl groups on the pinacol ester.

    • ¹³C NMR: Elucidates the carbon skeleton of the molecule.

    • ¹¹B NMR: Confirms the presence and electronic environment of the boron atom.

  • Infrared (IR) Spectroscopy: Key absorption bands will correspond to B-O and C-B bond vibrations, in addition to the characteristic aromatic and aliphatic C-H stretching and bending frequencies.

  • Mass Spectrometry (MS): Determines the precise molecular weight and provides valuable information about the fragmentation patterns, further corroborating the assigned structure.

Chemical Reactivity and Synthetic Utility

The paramount application of 4-isobutylphenylboronic acid pinacol ester is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling: A Pillar of Modern Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile and powerful transformation for the synthesis of biaryls, vinylarenes, and other conjugated systems.[6] In this reaction, the 4-isobutylphenylboronic acid pinacol ester serves as the organoboron component that, upon activation with a base, transfers its isobutylphenyl group to a palladium center, which then couples with an organic halide or triflate.[7]

Causality in Experimental Design:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and supporting ligand (e.g., PPh₃, SPhos, XPhos) is critical. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Base Selection: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the boronic ester.[7] The base facilitates the formation of a more nucleophilic boronate complex, which is necessary for efficient transmetalation to the palladium center. The choice of base can profoundly affect reaction kinetics and yield.

  • Solvent: The solvent system (e.g., toluene, dioxane, DMF/water mixtures) must solubilize all reaction components and can influence the reaction's efficiency.

A Generalized Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-Isobutylphenylboronic Acid Pinacol Ester

This valuable reagent can be synthesized through several established methods. One common approach is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide (in this case, 4-bromo- or 4-iodoisobutylbenzene) with bis(pinacolato)diboron (B₂pin₂).[8]

Illustrative Synthetic Pathway:

G 4-Bromo-isobutylbenzene 4-Bromo-isobutylbenzene 4-Isobutylphenylboronic acid pinacol ester 4-Isobutylphenylboronic acid pinacol ester 4-Bromo-isobutylbenzene->4-Isobutylphenylboronic acid pinacol ester Pd catalyst, base, B₂pin₂

Caption: Synthesis via Miyaura Borylation.

Alternative synthetic routes include the reaction of an organolithium or Grignard reagent derived from 4-haloisobutylbenzene with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borate).[9][10]

Safety, Handling, and Storage Protocols

Adherence to stringent safety protocols is mandatory when working with 4-isobutylphenylboronic acid pinacol ester.

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a laboratory coat must be worn at all times.

  • Handling: All manipulations should be conducted in a well-ventilated fume hood to prevent inhalation of any dust or vapors. Direct contact with skin and eyes should be avoided.[3][4]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry environment.[3][4][5] It is sensitive to moisture and should be protected from atmospheric humidity to prevent hydrolysis of the boronic ester.

A Self-Validating Protocol Framework:

To ensure the scientific integrity and reproducibility of any experiment utilizing this reagent, the following self-validating steps are recommended:

  • Reagent Purity Assessment: Before use, confirm the purity of the 4-isobutylphenylboronic acid pinacol ester via a suitable analytical technique, such as ¹H NMR spectroscopy.

  • Inert Atmosphere: For oxygen- and moisture-sensitive cross-coupling reactions, the use of a rigorously maintained inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of the palladium catalyst and the boronic ester.

  • Reaction Monitoring: Employ techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to actively monitor the reaction's progress. This allows for the confirmation of starting material consumption and the formation of the desired product, enabling timely intervention if necessary.

Conclusion

4-Isobutylphenylboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its inherent stability, imparted by the pinacol ester group, coupled with its reactivity in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, solidifies its position as an indispensable tool for chemists in drug discovery, materials science, and beyond. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to its successful and safe application.

References

An In-Depth Technical Guide to the Formation of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Mechanism, Protocol, and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Among the vast arsenal of synthetic intermediates, arylboronic acids and their derivatives stand out for their versatility, particularly in the construction of carbon-carbon bonds. 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key precursor to the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and other profen-class drugs, serves as a prime example of the industrial and academic importance of this class of molecules. Its synthesis is a critical step in many pharmaceutical manufacturing processes, demanding a robust, scalable, and well-understood formation mechanism.

This technical guide provides an in-depth exploration of the predominant mechanism for the formation of this compound, the Miyaura borylation reaction. We will delve into the intricacies of the catalytic cycle, providing a rationale for the selection of reagents and reaction conditions. Furthermore, this guide will present a detailed, field-proven experimental protocol, discuss alternative synthetic strategies, and offer insights into reaction monitoring and product characterization, thereby equipping researchers, scientists, and drug development professionals with the knowledge to confidently and successfully synthesize this vital chemical intermediate.

Part 1: The Core Mechanism - Palladium-Catalyzed Miyaura Borylation

The most common and efficient method for synthesizing this compound is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron reagent.[1][2][3] This reaction is favored for its mild conditions and broad functional group tolerance.[3]

The catalytic cycle of the Miyaura borylation is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

dot graph "Miyaura Borylation Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X\n(4-Isobutylphenyl Halide)", shape=oval, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Aryl [label="Ar-Pd(II)-X\n(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., KOAc)", shape=oval, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; LigandExchange [label="Ligand Exchange", shape=plaintext]; PdII_Aryl_Base [label="Ar-Pd(II)-Base\n(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; Diboron [label="B_2pin_2\n(Bis(pinacolato)diboron)", shape=oval, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Aryl_Bpin [label="Ar-Pd(II)-Bpin\n(L_n)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-Bpin\n(Target Molecule)", shape=oval, style=wedged, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd [label=""]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> LigandExchange [label=""]; Base -> LigandExchange [label=""]; LigandExchange -> PdII_Aryl_Base [label=""]; PdII_Aryl_Base -> Transmetalation [label=""]; Diboron -> Transmetalation [label=""]; Transmetalation -> PdII_Aryl_Bpin [label=""]; PdII_Aryl_Bpin -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } END_DOT Figure 1: Catalytic cycle of the Miyaura borylation.

  • Oxidative Addition: The cycle commences with the oxidative addition of the 4-isobutylphenyl halide (typically bromide or iodide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide follows the order I > Br > Cl.

  • Transmetalation: The crucial carbon-boron bond is formed during this step. A base, commonly potassium acetate (KOAc), is believed to play a key role. While the exact mechanism is debated, it is proposed that the base activates the palladium complex, facilitating a ligand exchange to form a more reactive species (e.g., an acetato-palladium complex).[2][3] This intermediate then undergoes transmetalation with bis(pinacolato)diboron (B₂pin₂), transferring a boryl group to the palladium center and displacing the halide or acetate. The high oxophilicity of boron is a significant driving force for this step.[2]

  • Reductive Elimination: In the final step, the desired this compound is formed through reductive elimination from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical for an efficient reaction. Catalysts like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are frequently used.[1] The dppf ligand provides both the necessary electron-donating properties to facilitate oxidative addition and the steric bulk to promote reductive elimination. For less reactive aryl chlorides, more electron-rich and bulky ligands such as SPhos or XPhos may be required to achieve good yields.[4]

  • The Role of the Base: The base is not merely a proton scavenger. A weak base like potassium acetate (KOAc) is often preferred because stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting aryl halide, leading to the formation of an unwanted biaryl impurity.[3][5] The base also plays a role in the transmetalation step, likely by forming a more reactive palladium-acetate intermediate.[2]

  • Solvent Choice: Polar aprotic solvents such as 1,4-dioxane or dimethyl sulfoxide (DMSO) are commonly employed as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.

Part 2: A Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound from 1-bromo-4-isobutylbenzene.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Charge flask with: - 1-Bromo-4-isobutylbenzene - Bis(pinacolato)diboron - Potassium Acetate b Add PdCl_2(dppf) catalyst a->b c Add 1,4-Dioxane (solvent) b->c d Inert Atmosphere (N_2 or Ar) c->d e Heat to 80-90 °C d->e f Stir for 12-24 hours e->f g Monitor by TLC or GC-MS f->g h Cool to RT g->h i Filter through Celite h->i j Concentrate filtrate i->j k Purify by column chromatography or recrystallization j->k

Materials and Reagents:
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
1-Bromo-4-isobutylbenzene213.1210.02.13 gStarting aryl halide
Bis(pinacolato)diboron (B₂pin₂)253.9411.02.79 gBoron source (1.1 eq)
Potassium Acetate (KOAc)98.1430.02.94 gBase (3.0 eq)
PdCl₂(dppf)·CH₂Cl₂816.640.3245 mgCatalyst (3 mol%)
1,4-Dioxane--50 mLAnhydrous solvent
Celite---Filtration aid
Ethyl Acetate---For extraction & chromatography
Hexanes---For chromatography
Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-isobutylbenzene (2.13 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add PdCl₂(dppf)·CH₂Cl₂ adduct (245 mg, 0.3 mmol) and anhydrous 1,4-dioxane (50 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed.

Trustworthiness: A Self-Validating System
  • Reaction Monitoring:

    • TLC: Spot the reaction mixture on a silica gel plate and elute with a mixture of hexanes and ethyl acetate (e.g., 9:1). The product, being more polar than the starting aryl bromide, will have a lower Rf value. Visualize the spots under UV light.

    • GC-MS: Withdraw a small aliquot from the reaction mixture, dilute with ethyl acetate, and inject into the GC-MS. The disappearance of the starting material peak and the appearance of the product peak with the expected mass-to-charge ratio will confirm the reaction's progress.[7]

  • Product Characterization:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), aromatic protons, and a singlet for the twelve methyl protons of the pinacol group.

    • ¹³C NMR: The carbon NMR will display signals corresponding to the carbons of the isobutylphenyl group and the characteristic carbons of the pinacolato moiety.

    • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Part 3: Alternative Mechanisms of Formation

While Miyaura borylation is the most prevalent method, other synthetic routes to arylboronic esters exist, each with its own advantages and disadvantages.

MethodStarting MaterialReagentsAdvantagesDisadvantages
Grignard-based Synthesis 4-IsobutylbromobenzeneMg, Trialkyl borate (e.g., B(OMe)₃), then acidUtilizes readily available starting materials.The Grignard reagent is highly reactive and not tolerant of many functional groups.
Sandmeyer-type Borylation 4-IsobutylanilineNaNO₂, acid, then a diboron reagentAvoids the use of expensive palladium catalysts.May require harsh acidic conditions and can have a limited substrate scope.
Iridium-Catalyzed C-H Borylation IsobutylbenzeneIr catalyst, ligand, B₂pin₂Direct functionalization of a C-H bond, highly atom-economical.Can suffer from regioselectivity issues, and iridium catalysts are expensive.

Conclusion

The formation of this compound via the Miyaura borylation is a cornerstone reaction in the synthesis of profen-class pharmaceuticals. A thorough understanding of its catalytic cycle, the rationale behind the choice of reagents, and a well-defined experimental protocol are essential for its successful implementation. This guide has provided a comprehensive overview of these aspects, coupled with practical insights into reaction monitoring and product validation. By leveraging this knowledge, researchers and professionals in drug development can confidently approach the synthesis of this critical building block, ensuring the efficiency and robustness of their synthetic endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isobutylphenylboronic acid pinacol ester is a key building block in modern organic synthesis, particularly valued in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex organic molecules, including active pharmaceutical ingredients, necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By leveraging established principles and comparative data from analogous structures, we can confidently predict and interpret the spectral features that confirm the identity and purity of 4-isobutylphenylboronic acid pinacol ester.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for the interpretation of its spectroscopic data. The molecule consists of a benzene ring substituted at the 1 and 4 positions with an isobutyl group and a pinacol boronic ester group, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-isobutylphenylboronic acid pinacol ester is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the protons of the isobutyl group, and the methyl protons of the pinacol ester.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.75Doublet2HAromatic (ortho to Boron)
~7.15Doublet2HAromatic (ortho to Isobutyl)
~2.50Doublet2H-CH₂- (isobutyl)
~1.90Multiplet1H-CH- (isobutyl)
~1.35Singlet12H-C(CH₃)₂ (pinacol)
~0.90Doublet6H-CH(CH₃)₂ (isobutyl)

The downfield shift of the aromatic protons ortho to the boron atom (~7.75 ppm) is anticipated due to the electron-withdrawing nature of the boronic ester group. Conversely, the protons ortho to the electron-donating isobutyl group are expected to be more shielded and appear at a higher field (~7.15 ppm). The characteristic singlet for the twelve equivalent protons of the pinacol group is a key identifier.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (δ, ppm) Assignment
~145Aromatic (C-isobutyl)
~135Aromatic (C-H, ortho to Boron)
~128Aromatic (C-H, ortho to Isobutyl)
~125 (broad)Aromatic (C-B)
~84-C(CH₃)₂ (pinacol)
~45-CH₂- (isobutyl)
~30-CH- (isobutyl)
~25-C(CH₃)₂ (pinacol)
~22-CH(CH₃)₂ (isobutyl)

A notable feature in the ¹³C NMR spectrum of boronic esters is the broadness of the signal for the carbon atom directly attached to the boron atom. This is due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~2960-2870C-H stretch (aliphatic)Strong
~1610C=C stretch (aromatic)Medium
~1520C=C stretch (aromatic)Medium
~1360B-O stretchStrong
~1145C-O stretchStrong
~850C-H bend (para-disubstituted)Strong

The IR spectrum will be dominated by strong C-H stretching vibrations from the isobutyl and pinacol groups. The presence of the aromatic ring will be confirmed by C=C stretching bands. A key diagnostic peak will be the strong B-O stretching vibration, characteristic of boronic esters.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 4-isobutylphenylboronic acid pinacol ester (C₁₆H₂₅BO₂), the expected molecular weight is approximately 260.19 g/mol .

Expected Fragmentation:

In an electron ionization (EI) mass spectrum, one would anticipate the molecular ion peak (M⁺) at m/z 260. Subsequent fragmentation could involve the loss of an isobutyl group, a methyl group from the pinacol moiety, or cleavage of the pinacol ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-isobutylphenylboronic acid pinacol ester in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30-degree pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet or a mull.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Key Structural Correlations

The following diagrams illustrate the key structural features and their expected spectroscopic signatures.

G cluster_mol 4-Isobutylphenylboronic Acid Pinacol Ester cluster_nmr ¹H NMR Correlations cluster_ir Key IR Vibrations mol H_ortho_B ~7.75 ppm (d) mol->H_ortho_B ortho to Boron H_ortho_iBu ~7.15 ppm (d) mol->H_ortho_iBu ortho to Isobutyl H_pinacol ~1.35 ppm (s) mol->H_pinacol Pinacol H_isobutyl ~2.50, 1.90, 0.90 ppm mol->H_isobutyl Isobutyl BO_stretch B-O Stretch ~1360 cm⁻¹ mol->BO_stretch Boronic Ester CH_stretch C-H Stretch (aliphatic) ~2960-2870 cm⁻¹ mol->CH_stretch Alkyl Groups

Caption: Key ¹H NMR and IR correlations for 4-isobutylphenylboronic acid pinacol ester.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 4-isobutylphenylboronic acid pinacol ester. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the structure and purity of this important synthetic building block. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the reliability of experimental outcomes in drug discovery and development.

An In-Depth Technical Guide to 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron intermediate in modern synthetic chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the compound's commercial availability, provides a robust, field-proven protocol for its laboratory-scale synthesis, and explores its critical applications, particularly in the Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutics. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity and practical utility.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is an arylboronic acid pinacol ester. Structurally, it features an isobutylphenyl group attached to a dioxaborolane ring, a stable and versatile functional group. Boronic acids and their esters are mainstays in organic synthesis due to their stability, low toxicity, and remarkable utility in forming carbon-carbon and carbon-heteroatom bonds.[1] The pinacol ester form, in particular, offers enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, making it easier to handle, purify, and store.[2]

The primary significance of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing biaryl scaffolds, which are privileged structures in a vast number of pharmaceuticals and functional materials.[4] The 4-isobutylphenyl moiety is notably a core component of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), making this boronic ester an invaluable starting material for synthesizing novel derivatives and analogues for drug discovery programs.

Commercial Availability

A thorough survey of major chemical supplier catalogs indicates that this compound is not a standard, off-the-shelf reagent. While a vast array of other arylboronic acid pinacol esters are commercially available, this specific derivative is often listed as "back-ordered" or available only through custom synthesis inquiries.[5] This limited direct availability necessitates that research groups requiring this compound on a consistent or large scale establish a reliable in-house synthesis protocol.

The table below summarizes the typical availability status for this compound and a few structurally related, commercially available analogues for comparison.

Compound NameCAS NumberTypical AvailabilityCommon Suppliers of Analogues
This compound N/ACustom Synthesis / BackorderedAOBChem[5]
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane502649-34-5Readily AvailablePubChem lists multiple suppliers[6]
2-(4-Hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane269409-70-3Readily AvailableTCI Chemicals[7]
2-(4-Phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane269410-26-6Readily AvailableChem-Impex[4]

Table 1: Commercial availability overview.

Given the specialized nature of this reagent, researchers are advised to either contact custom synthesis providers well in advance or utilize the validated synthesis protocol detailed in the following section.

Laboratory Synthesis: A Validated Protocol

The most reliable and widely adopted method for synthesizing arylboronic esters is the palladium-catalyzed Miyaura borylation, which couples an aryl halide with a diboron reagent.[8] This approach offers high functional group tolerance and generally proceeds in high yields.[9][10] The following protocol is a self-validating system adapted from established procedures for similar transformations.[8][11]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Weigh Reagents: - 1-Bromo-4-isobutylbenzene - Bis(pinacolato)diboron (B2Pin2) - PdCl2(dppf) - Potassium Acetate (KOAc) setup Assemble Flame-Dried Schlenk Flask under Argon reagents->setup solvent Prepare Anhydrous 1,4-Dioxane solvent->setup charge Charge Flask with Reagents and Solvent setup->charge heat Heat Reaction Mixture at 80-90 °C charge->heat monitor Monitor Progress by TLC or GC-MS heat->monitor cool Cool to Room Temp monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up (H2O / EtOAc) filter->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 2-(4-Isobutylphenyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane purify->product characterize Characterize by 1H NMR, 13C NMR, MS product->characterize

Caption: Workflow for the Miyaura borylation synthesis.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound from 1-bromo-4-isobutylbenzene.

Reagents & Equipment:

  • 1-Bromo-4-isobutylbenzene

  • Bis(pinacolato)diboron (B₂Pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica Gel for column chromatography

  • Schlenk flask, condenser, magnetic stirrer, heating mantle, argon/nitrogen source

Protocol:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen gas. This is critical as palladium(0) catalysts are oxygen-sensitive.

  • Reagent Addition: To the flask, add 1-bromo-4-isobutylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv). The potassium acetate acts as the base required for the catalytic cycle.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting aryl bromide. The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a white solid or colorless oil.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the isobutylphenyl group and an aryl or vinyl halide/triflate, providing a direct route to complex molecular architectures.[12][13]

Causality of the Mechanism: The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[3][14]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.

  • Transmetalation: The boronic ester is activated by a base (e.g., carbonate, phosphate, or acetate), forming a more nucleophilic boronate species. This species then transfers its organic group (the isobutylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Palladium(0) catalyst, which re-enters the cycle.

This process is fundamental in medicinal chemistry for rapidly generating libraries of related compounds to explore structure-activity relationships (SAR). For instance, coupling this boronic ester with various functionalized (hetero)aryl halides allows for the synthesis of diverse Ibuprofen analogues to probe for improved potency, selectivity, or pharmacokinetic properties.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl R¹-Pd(II)L₂-R² transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regeneration product R¹-R² (Coupled Product) red_elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add boronic_ester R²-B(pin) (2-(4-Isobutylphenyl)...) boronic_ester->transmetal base Base (e.g., KOAc) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable, albeit not commonly stocked, synthetic intermediate. Its importance as a precursor for NSAID derivatives and other complex molecules makes in-house synthesis a necessary capability for many research and development labs. The Miyaura borylation protocol provided herein offers a reliable and efficient route to access this compound. Its subsequent use in the robust and versatile Suzuki-Miyaura cross-coupling reaction empowers medicinal chemists to rapidly assemble novel molecular entities, accelerating the pace of drug discovery and development.

References

Methodological & Application

Application Notes & Protocols: Mastering the Suzuki Coupling with 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures from readily available building blocks.[3][4][5]

At the heart of this guide is a key organoboron reagent: 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This pinacol boronic ester is a stable, easy-to-handle precursor for introducing the 4-isobutylphenyl moiety, a critical structural component of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[6][7][8][9] The use of the pinacol ester offers significant advantages over the corresponding boronic acid, primarily enhanced stability against degradation pathways like protodeboronation, ensuring greater reproducibility and shelf-life.[1][10]

This document provides a comprehensive overview of the reaction mechanism, a guide to rational protocol design, a detailed experimental procedure, and a troubleshooting manual tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

A Mechanistic Framework: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle is composed of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][11][12][13]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product ArX R¹-X (Organic Halide) ArX->OxAdd Boronate R²-B(OR)₂ (Boronic Ester) ActivatedBoron [R²-B(OR)₂(Base)]⁻ Boronate->ActivatedBoron Base Base (e.g., K₂CO₃) Base->ActivatedBoron ActivatedBoron->Transmetal

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Pillar 1: Oxidative Addition This is often the rate-determining step of the cycle.[3] The active 14-electron Pd(0) complex inserts into the carbon-halide bond of the electrophile (R¹-X), forming a 16-electron Pd(II) species. The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[14] For less reactive halides like aryl chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to facilitate this step.[1][15]

Pillar 2: Transmetalation This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. A key insight is that this process does not occur without a base.[12][16] The base activates the boronic ester, forming a more nucleophilic "ate" complex ([R²-B(OR)₂(Base)]⁻), which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[2][17] This is the most complex and least understood step, but the absolute requirement for a base is universally accepted.[12]

Pillar 3: Reductive Elimination In the final step, the two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle. Bulky ligands on the palladium center often promote this step by creating steric crowding that favors the formation of the planar product molecule.[1]

Rational Protocol Design and Optimization

The success of a Suzuki coupling hinges on the judicious selection of several interdependent parameters. A one-factor-at-a-time (OFAT) approach to optimization is often inefficient; a holistic understanding of each component's function is required.[18]

Table 1: Key Reaction Parameters and Selection Rationale

ParameterCommon ChoicesRationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + LigandThe choice dictates catalyst activity and stability. Pd(PPh₃)₄ is a pre-formed Pd(0) complex. Pd(OAc)₂ and Pd₂(dba)₃ are stable precursors that are reduced in situ to Pd(0). The ligand's electronic and steric properties are critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition (for aryl chlorides) and reductive elimination.[1][15][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KFThe base's primary role is to activate the boronic ester for transmetalation.[2] Its strength and solubility are key. K₃PO₄ is a strong, effective base. K₂CO₃ is a good general-purpose choice. Cs₂CO₃ is highly soluble and effective but more expensive. For substrates with base-sensitive functional groups (e.g., esters), milder bases like KF can prevent hydrolysis.[16][20]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFA biphasic solvent system is common. The organic solvent (e.g., Toluene, Dioxane) dissolves the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base.[11] This creates an interface where the crucial transmetalation step occurs. The choice of solvent can also affect catalyst solubility and reaction temperature.
Temperature 60 - 110 °CMost Suzuki couplings require heating to overcome the activation energy, particularly for the oxidative addition step.[11] However, excessive heat can promote side reactions like catalyst decomposition or protodeboronation of the boronic ester.[1] Optimization is often necessary.[18][21][22]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to unwanted homocoupling side products.[1] Therefore, rigorous degassing of solvents and maintaining an inert atmosphere are critical for reproducibility and high yields.

Detailed Experimental Protocol

This protocol describes the coupling of This compound with methyl 2-bromopropanoate to form a direct precursor to Ibuprofen methyl ester.

Workflow Figure 2: Experimental Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Flame-dry glassware under vacuum B Add solid reagents: Boronic ester, Base A->B C Seal flask, purge with Inert Gas (Argon) B->C D Add degassed solvents and liquid halide C->D E Add catalyst solution (e.g., Pd(PPh₃)₄) D->E F Heat to reaction temperature (e.g., 80-90°C) E->F G Monitor reaction by TLC or LC-MS F->G H Cool to RT, dilute with EtOAc G->H I Aqueous wash to remove base/salts H->I J Dry organic layer (e.g., MgSO₄) and concentrate I->J K Purify by flash column chromatography J->K

Caption: Figure 2: A generalized experimental workflow for the Suzuki coupling protocol.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Methyl 2-bromopropanoate (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Toluene and Deionized Water (e.g., 4:1 v/v)

  • Round-bottom flask or Schlenk flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool under a positive pressure of argon.

  • Charging Reagents: To the cooled flask, add this compound (1.0 equiv) and finely powdered potassium carbonate (2.5 equiv).

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through a 4:1 mixture of toluene and water for at least 20 minutes. Add this solvent mixture to the flask via cannula or syringe.

  • Substrate Addition: Add methyl 2-bromopropanoate (1.1 equiv) to the stirring suspension.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask. The mixture may turn a darker color.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic ester is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, the methyl ester of Ibuprofen.

Troubleshooting Common Issues

Even a robust reaction like the Suzuki coupling can present challenges. A systematic approach to troubleshooting is key.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficient temperature. 3. Inappropriate base or ligand.1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Use fresh catalyst. 2. Incrementally increase the reaction temperature by 10 °C. 3. Screen alternative bases (e.g., K₃PO₄) or catalyst/ligand systems (e.g., Pd(OAc)₂ with SPhos).[23][24]
Protodeboronation Boronic ester is hydrolyzed back to the arene (isobutylbenzene). This is often promoted by high temperatures, prolonged reaction times, or excessive water.1. Lower the reaction temperature. 2. Use a milder base (e.g., KF) or a less aqueous solvent system if possible.[20] 3. Ensure the reaction is not run for an unnecessarily long time after completion.
Homocoupling Product Dimerization of the boronic ester or the aryl halide. Caused by the presence of oxygen or using a Pd(II) precatalyst without an effective reductant in situ.1. Improve inert atmosphere techniques; ensure all reagents and solvents are thoroughly deoxygenated.[1] 2. If using a Pd(II) source, adding a small amount of a phosphine ligand can help facilitate the reduction to the active Pd(0) state.
Poor Solubility Reagents are not fully dissolved, leading to a slow, heterogeneous reaction.1. Switch to a more polar aprotic solvent like Dioxane or DMF.[20] 2. Add a co-solvent like ethanol to improve the mixing of the biphasic layers.[23]

References

Introduction: The Strategic Value of 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of 4-Isobutylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent. 4-Isobutylphenylboronic acid pinacol ester has emerged as a particularly valuable building block. Its pinacol ester group confers enhanced stability compared to the corresponding boronic acid, preventing common side reactions like protodeboronation and simplifying purification and handling.[3][4]

This reagent is a direct precursor to the 4-isobutylphenyl moiety found in numerous compounds of interest, most notably as a key intermediate in modern, greener syntheses of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven protocols, and mechanistic insights for the effective use of 4-isobutylphenylboronic acid pinacol ester in cross-coupling applications.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValueReference
CAS Number 1033753-01-3[7]
Molecular Formula C₁₆H₂₅BO₂[8]
Molecular Weight 260.18 g/mol [9]
Appearance White to off-white crystalline solid[10]
Storage Conditions Store refrigerated in a dry, well-ventilated place. Keep container tightly sealed.[11]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13][14] The material is sensitive to moisture and air.[13]

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

    • Skin Contact: Wash off immediately with soap and plenty of water.[13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

The Suzuki-Miyaura Reaction: Mechanistic Pillars

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples the organoboron species with an organohalide. Understanding this mechanism is critical for rational protocol design and troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15]

The Catalytic Cycle

The process is initiated by a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₂]⁻ M⁺ (Activated Boronate) PdII_Intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 R¹-R² (Coupled Product) Experimental_Workflow start Setup reagents Add Reactants & Solvent (Boronic Ester, Aryl Bromide, Base, Solvent) start->reagents degas Degas Mixture (Argon sparging) reagents->degas catalyst Add Catalyst (Pd source + Ligand) degas->catalyst reaction Heat & Stir (e.g., 90-110 °C, 12-24 h) catalyst->reaction workup Aqueous Work-up (Dilute, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterization purify->end

References

The Lynchpin of Modern Drug Synthesis: Applications of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for efficient and robust methods to construct complex molecular architectures is paramount. Among the myriad of reagents available to the synthetic chemist, organoboron compounds, particularly boronic acid pinacol esters, have emerged as indispensable tools.[1] Their remarkable stability, ease of handling, and versatile reactivity have positioned them as key players in the synthesis of numerous pharmaceutical agents.[1] This guide focuses on a specific yet highly valuable member of this class: 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

This compound, bearing the core structure of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as a pivotal building block for the creation of novel drug candidates. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[2] This allows for the modular assembly of complex biaryl and heteroaryl structures, which are privileged motifs in a vast array of therapeutic agents.

This document will provide an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of the utility of this compound. This reaction facilitates the coupling of the 4-isobutylphenyl moiety with a variety of organic halides or triflates, typically on an aromatic or heteroaromatic core.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (R-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The pinacol ester of the boronic acid provides enhanced stability compared to the free boronic acid, making it less prone to degradation and easier to handle and purify, while still maintaining excellent reactivity in the coupling reaction.[1]

Application Note 1: Synthesis of Novel Biaryl Analogs as Potential Therapeutic Agents

A primary application of this compound is the synthesis of novel biaryl compounds. Many biologically active molecules, including anti-inflammatory agents, possess a biaryl scaffold.[3] By coupling the 4-isobutylphenyl group to other functionalized aromatic rings, chemists can explore new chemical space and develop compounds with improved pharmacological profiles.

Experimental Protocol: Synthesis of a 2-(4-Isobutylphenyl)-Substituted Pyridine Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide, 2-chloropyridine, a common scaffold in medicinal chemistry.

Materials:

ReagentM.W.AmountMoles
This compound260.19260 mg1.0 mmol
2-Chloropyridine113.5591 mg0.8 mmol
Pd(dppf)Cl₂816.6429 mg0.036 mmol
K₃PO₄212.27510 mg2.4 mmol
1,4-Dioxane-8 mL-
Water-2 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (260 mg, 1.0 mmol), 2-chloropyridine (91 mg, 0.8 mmol), Pd(dppf)Cl₂ (29 mg, 0.036 mmol), and K₃PO₄ (510 mg, 2.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-isobutylphenyl)pyridine.

Application Note 2: Synthesis of the Precursor for "Bora-Ibuprofen" Derivatives

Recent research has explored the synthesis of boron-containing NSAIDs, termed "bora-NSAIDs," to investigate novel biological activities.[4] While not a direct coupling of the title compound, the synthesis of a key precursor, 4-isobutylstyrene, can be achieved via a Suzuki-Miyaura reaction, showcasing the versatility of the isobutylphenyl moiety in such transformations. This intermediate is then used to create "bora-ibuprofen."[4]

Experimental Workflow: Synthesis of 4-Isobutylstyrene

This workflow outlines the synthesis of 4-isobutylstyrene, a crucial intermediate for bora-ibuprofen, via the coupling of 1-bromo-4-isobutylbenzene with vinylboronic acid pinacol ester.[4]

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_next_step Further Functionalization A 1-Bromo-4-isobutylbenzene C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/Water) A->C B Vinylboronic acid pinacol ester B->C D 4-Isobutylstyrene C->D Formation of C-C bond E Copper-catalyzed Boracarboxylation D->E F Bora-Ibuprofen Derivative E->F

Caption: Workflow for the synthesis of a bora-ibuprofen precursor.

Protocol: Synthesis of this compound

The title compound is typically synthesized via a Miyaura borylation reaction from the corresponding aryl halide.

Materials:

ReagentM.W.AmountMoles
1-Bromo-4-isobutylbenzene213.122.13 g10.0 mmol
Bis(pinacolato)diboron (B₂pin₂)253.943.81 g15.0 mmol
Pd(dppf)Cl₂816.64245 mg0.3 mmol
Potassium Acetate (KOAc)98.142.94 g30.0 mmol
1,4-Dioxane (anhydrous)-50 mL-

Procedure:

  • In a flame-dried Schlenk flask, combine 1-bromo-4-isobutylbenzene (2.13 g, 10.0 mmol), bis(pinacolato)diboron (3.81 g, 15.0 mmol), Pd(dppf)Cl₂ (245 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ArylHalide 1-Bromo-4-isobutylbenzene Catalyst Pd(dppf)Cl₂ ArylHalide->Catalyst Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Catalyst BoronicEster 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Catalyst->BoronicEster Miyaura Borylation Base Potassium Acetate (KOAc) Base->Catalyst Solvent 1,4-Dioxane, 80-90°C

Caption: Synthesis of the target boronic ester via Miyaura Borylation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions enable the efficient synthesis of a wide range of biaryl and heteroaryl compounds. The protocols and application notes provided herein offer a practical guide for researchers to leverage this reagent in the development of novel therapeutic agents. As the demand for efficient and modular synthetic strategies in drug discovery continues to grow, the importance of reagents like this compound is set to increase even further.

References

Application Note: A Modern Approach to Ibuprofen Derivative Synthesis Utilizing 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of NSAID Synthesis

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), has been a mainstay in pain and inflammation management for decades.[1] Its widespread use continually drives innovation in synthetic methodologies to enhance efficiency, safety, and to explore novel derivatives with improved therapeutic profiles. Traditional synthetic routes to ibuprofen, while historically significant, often involve multiple steps and can generate substantial waste.[1] Modern organic synthesis, however, offers more elegant and sustainable solutions.

This application note details a robust and versatile strategy for the synthesis of ibuprofen and its derivatives, centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Specifically, we will explore the utility of 4-isobutylphenylboronic acid pinacol ester as a key building block. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding boronic acid, making it an ideal reagent for reproducible and high-yielding transformations in a research and drug development setting.[2][3]

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of pharmaceutical agents.[4][5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic esters make it a highly attractive method for the synthesis of 2-aryl propionic acids, the chemical class to which ibuprofen belongs.[6][7]

The Strategic Advantage of 4-Isobutylphenylboronic Acid Pinacol Ester

The choice of 4-isobutylphenylboronic acid pinacol ester as a starting material is a deliberate one, rooted in the principles of modern synthetic chemistry. Boronic acids are known to be susceptible to protodeboronation, a decomposition pathway that can lead to reduced yields and purification challenges.[2] The pinacol ester functionality acts as a protective group for the boronic acid, rendering the reagent significantly more stable to air and moisture.[3] This enhanced stability translates to more consistent reaction outcomes and a longer shelf-life for the reagent.

Furthermore, the Suzuki-Miyaura reaction itself offers a convergent and highly modular approach to synthesizing a library of ibuprofen derivatives. By coupling 4-isobutylphenylboronic acid pinacol ester with various functionalized coupling partners, researchers can readily access a diverse range of analogs for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a well-established and reliable method for the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. The catalytic cycle, illustrated below, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation [Ar'-B(OR)2]⁻ Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Ibuprofen Derivative) Reductive_Elimination->Product Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Purification Stage cluster_hydrolysis Hydrolysis Stage Reaction_Setup 1. Reaction Setup: - Add reagents to Schlenk flask - Inert atmosphere Heating 2. Heating and Stirring: - 80 °C for 12-16 hours - Monitor by TLC/GC-MS Reaction_Setup->Heating Extraction 3. Extraction: - Dilute with EtOAc and water - Separate layers Heating->Extraction Purification 4. Purification: - Dry over Na₂SO₄ - Column chromatography Extraction->Purification Saponification 5. Saponification: - Dissolve ester in THF/water - Add LiOH Purification->Saponification Ester Product Acidification 6. Acidification and Extraction: - Acidify with HCl - Extract with EtOAc Saponification->Acidification Final_Product Final_Product Acidification->Final_Product Ibuprofen

References

Application Notes & Protocols: Strategic C-C Bond Formation Utilizing 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Arylboronic Pinacol Esters in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent. While boronic acids have been traditionally employed, their pinacol ester derivatives, such as 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , offer significant advantages in terms of stability, handling, and purification.[3][4] Boronic esters are less susceptible to protodeboronation and oxidation, common side reactions that can plague their boronic acid counterparts, leading to more reproducible and higher-yielding reactions in complex synthetic routes.[4][5]

This guide provides an in-depth exploration of the reaction conditions for C-C bond formation using this compound. The 4-isobutylphenyl moiety is a key structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen.[6][7] As such, the efficient construction of C-C bonds from this building block is of considerable interest to the pharmaceutical and drug development industries. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction to rationalize the selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for researchers and scientists.

Mechanistic Rationale: A Guided Tour of the Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for reaction optimization and troubleshooting. The generally accepted mechanism involves three key steps, orchestrated by a palladium catalyst.[3][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_RX R¹-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 [R²-B(pin)OR']⁻ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product Reagents R¹-X (Aryl Halide) + R²-B(pin) (Boronic Ester) Base Base (e.g., K₃PO₄)

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the electrophile (e.g., an aryl bromide or chloride). This forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[1] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) on the palladium center enhances the rate of this step, which is often rate-limiting, especially for less reactive aryl chlorides.[9][10]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For boronic esters, this step is facilitated by a base. The base activates the boronic ester, forming a more nucleophilic borate species, which then readily transfers its aryl group to the palladium(II) complex, displacing the halide.[1][3] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Optimizing Reaction Parameters: A Scientist's Guide to Rational Design

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The following sections provide insights into making informed choices for reactions involving this compound.

Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is arguably the most critical factor for a successful coupling. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for reactive aryl iodides and bromides, more challenging substrates, such as aryl chlorides or sterically hindered partners, require more sophisticated catalytic systems.[11][12]

  • For General Applications (Aryl Bromides/Iodides) : Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) is often sufficient.

  • For Challenging Substrates (Aryl Chlorides, Sterically Hindered Systems) : The use of bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[8][9] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which accelerates the oxidative addition step.[9] Robust acenaphthoimidazolylidene palladium complexes have shown exceptional efficiency for coupling sterically hindered substrates.[13]

Catalyst/Ligand SystemSubstrate CompatibilityKey Advantages
Pd(PPh₃)₄Aryl Iodides, Aryl BromidesCommercially available, cost-effective for simple couplings.
Pd(OAc)₂ + PPh₃Aryl Iodides, Aryl BromidesVersatile Pd(II) precatalyst, allows for ligand variation.
Pd₂(dba)₃ + Biaryl Phosphine (e.g., SPhos)Aryl Chlorides, Sterically Hindered SubstratesHigh reactivity, broad substrate scope, often allows for lower catalyst loading.[8][10]
Pd-NHC Complexes (e.g., PEPPSI)Aryl Chlorides, Sterically Hindered SubstratesHigh thermal stability and activity, effective for challenging couplings.[13][14]

Table 1: Common Catalyst/Ligand Systems for Suzuki-Miyaura Coupling.

The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic ester to facilitate transmetalation.[1] It also reacts with the palladium(II) halide intermediate, preparing it for the transmetalation step. The choice of base can influence reaction kinetics and selectivity.

  • Inorganic Bases : Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used, effective, and generally well-tolerated by many functional groups.[8] K₃PO₄ is often a superior choice for less reactive boronic esters and aryl chlorides. Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial in difficult couplings.

  • Organic Bases : Triethylamine (TEA) and other amine bases are sometimes used, but are generally less effective than inorganic bases for activating boronic esters.

  • Alkoxide Bases : Stronger bases like potassium tert-butoxide (t-BuOK) can be highly effective, particularly with sterically hindered substrates, but their use is limited by their incompatibility with base-sensitive functional groups.[13]

BaseStrengthTypical Use Cases
K₂CO₃ModerateGeneral purpose, good for aryl bromides.
K₃PO₄Moderate-StrongExcellent for aryl chlorides and less reactive boronic esters.[8]
Cs₂CO₃StrongDifficult couplings, can enhance reaction rates.
t-BuOKVery StrongSterically hindered substrates, but limited functional group tolerance.[13]

Table 2: Selection of Bases for Suzuki-Miyaura Coupling.

Solvent Systems

The choice of solvent is crucial for ensuring that all components of the reaction remain in solution and for influencing the reaction rate. A mixture of an organic solvent and water is often employed, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active borate species.

  • Ethereal Solvents : 1,4-Dioxane and Tetrahydrofuran (THF) are very common, often used in a mixture with water.[12]

  • Aromatic Solvents : Toluene is another frequently used solvent, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective, but may lead to side reactions at high temperatures.

  • Alcoholic Solvents : Isopropanol or ethanol, often mixed with water, can also serve as effective solvent systems.[15]

For many applications involving arylboronic pinacol esters, a 2:1 to 4:1 mixture of an organic solvent like 1,4-dioxane or THF with water provides a good starting point.[16][17]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing a Suzuki-Miyaura coupling with this compound.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is suitable for coupling with a range of electron-rich and electron-poor aryl bromides.

Protocol_Workflow start Start reagents Combine Reactants: - Aryl Bromide (1.0 equiv) - Boronic Ester (1.2 equiv) - Pd(PPh₃)₄ (3 mol%) - K₂CO₃ (2.0 equiv) start->reagents solvent Add Solvent: - 1,4-Dioxane/H₂O (4:1) reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat Reaction (e.g., 90 °C, 12-18 h) degas->heat workup Aqueous Workup & Extraction heat->workup purify Purify Product (e.g., Column Chromatography) workup->purify end End purify->end

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Challenging Aryl Chloride

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Toluene (anhydrous)

  • Deionized water

  • Reaction vessel

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos to the reaction vessel.

  • Add the aryl chloride, this compound, and K₃PO₄.

  • Remove the vessel from the glovebox and add toluene and water (typically a 5:1 ratio) via syringe.

  • Degas the mixture with argon for 15 minutes.

  • Seal the vessel and heat the reaction to 100-110 °C.

  • Monitor the reaction progress. Reaction times may vary from 12 to 24 hours.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Troubleshooting and Final Considerations

  • Low Yield : If the reaction yield is low, consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a biaryl phosphine), or using a stronger base like K₃PO₄ or Cs₂CO₃. Ensure that the reagents and solvents are anhydrous and that the system is properly degassed, as oxygen can deactivate the catalyst.[3]

  • Protodeboronation : The cleavage of the C-B bond by a proton source is a common side reaction. Using a pinacol ester instead of a boronic acid significantly reduces this issue.[3] If it persists, ensure the base is not excessively strong and that the reaction is not heated for an unnecessarily long time.

  • Homocoupling : The formation of a biaryl product from the coupling of two boronic ester molecules can occur, often promoted by the presence of oxygen.[3] Thorough degassing is the best preventative measure.

By understanding the mechanistic principles and the roles of each component, researchers can rationally design and optimize C-C bond forming reactions with this compound, enabling the efficient synthesis of complex molecules for a wide range of applications.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Isobutylphenylboronic Acid Pinacol Ester

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methods, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1] Central to this chemistry is the choice of the organoboron nucleophile.

4-Isobutylphenylboronic acid pinacol ester is a strategically important building block, primarily because the 4-isobutylphenyl moiety is the core structure of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its pinacol ester form offers significant advantages over the corresponding free boronic acid. Pinacol esters exhibit superior stability, making them less prone to degradation pathways like protodeboronation and oxidation.[2] This enhanced stability translates to longer shelf-life, greater reliability in high-throughput screening, and more consistent reaction outcomes, simplifying experimental design and execution for researchers in drug development.

This guide provides an in-depth exploration of palladium-catalyzed reactions centered on this key reagent, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings that dictate reaction outcomes, provide field-tested experimental protocols, and offer practical guidance on catalyst selection and troubleshooting to empower researchers to leverage this versatile reagent to its full potential.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[3] The catalytic cycle, a finely orchestrated sequence of events at the palladium center, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond of the electrophile (e.g., an aryl bromide, R¹-X). This step oxidizes the palladium from its 0 to +2 state, forming a square-planar Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[1]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic ester must be activated by a base (e.g., K₃PO₄, K₂CO₃).[3] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 4-isobutylphenyl group to the Pd(II) center, displacing the halide. While it was once thought that pinacol esters must first hydrolyze to the free boronic acid, kinetic and computational studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis, a key insight for designing anhydrous reaction conditions.[4]

  • Reductive Elimination : The final step involves the two organic fragments (R¹ and R²) coupling together and detaching from the palladium center, forming the new C-C bond of the desired product. This process reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.

Catalyst & Reagent Selection: A Practical Guide

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The table below summarizes common choices for coupling aryl halides with arylboronic acid pinacol esters.

ComponentExamples & Key ConsiderationsRationale & Expertise
Palladium Precatalyst Pd(OAc)₂ , Pd₂(dba)₃ : Common, air-stable Pd(II) and Pd(0) sources that require an external ligand. Pd(PPh₃)₄ : A Pd(0) source with built-in ligands; good for general-purpose couplings. Pd(dppf)Cl₂ : An air-stable Pd(II) precatalyst with a robust ferrocene-based ligand, often effective for challenging substrates like heteroaryl halides.[5][6][7]Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. This often occurs via reaction with phosphine ligands or homocoupling of the boronic ester. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be convenient but may be less stable.
Ligand Triphenylphosphine (PPh₃) : A classic, inexpensive ligand suitable for many standard couplings. Buchwald Ligands (e.g., SPhos, XPhos) : Bulky, electron-rich phosphine ligands that promote the oxidative addition of less reactive aryl chlorides and stabilize the catalytic species, often leading to higher turnover numbers. dppf : A bidentate ligand that forms a stable complex, useful for preventing catalyst decomposition at higher temperatures.[5]The ligand's role is critical: it stabilizes the palladium center, influences its reactivity, and enhances its solubility. Bulky, electron-rich ligands generally accelerate both oxidative addition and reductive elimination, increasing overall reaction efficiency.
Base K₃PO₄ , K₂CO₃ , Cs₂CO₃ : Inorganic bases are most common. K₃PO₄ is a moderately strong base effective in many systems. Cs₂CO₃ is stronger and often used for less reactive coupling partners.[8] KF : A milder base that can be used when base-sensitive functional groups are present.The base activates the boronic ester for transmetalation. Its strength and solubility are critical. A base that is too weak may result in slow or incomplete reaction, while one that is too strong could promote side reactions. The choice is often substrate-dependent.
Solvent 1,4-Dioxane/H₂O , Toluene/H₂O , THF/H₂O : Biphasic solvent systems are very common. The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the 'ate' complex.[5][8] DMF, Acetonitrile : Polar aprotic solvents can also be effective.The solvent must solubilize the reactants and the catalyst system. The presence of water is often beneficial, but completely anhydrous conditions can be used, particularly with boronic esters that are less prone to hydrolysis.[4]

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. They should be optimized based on the specific aryl halide used.

Protocol 1: General Suzuki-Miyaura Coupling of 4-Isobutylphenylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol is adapted from established methods for the coupling of arylboronic acid pinacol esters with aryl halides.[5][7]

Materials:

  • 4-Isobutylphenylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Silica Gel for column chromatography

Workflow

Step-by-Step Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-isobutylphenylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Establish Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by sparging with argon for 15-20 minutes. Add the solvent mixture (e.g., 5 mL) to the reaction flask via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst : Palladium catalyst has decomposed due to oxygen exposure. 2. Inefficient Degassing : Residual oxygen is poisoning the catalyst. 3. Poor Base Quality/Solubility : Base is not sufficiently active or dissolved to promote transmetalation.1. Use fresh, high-quality catalyst and ligands. Ensure proper inert atmosphere technique. 2. Improve degassing procedure (e.g., use freeze-pump-thaw cycles for solvents).[9] 3. Use a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure vigorous stirring.
Protodeboronation The C-B bond of the boronic ester is cleaved by trace acid or water, replacing it with a hydrogen atom. This is a major side reaction for many boronic acids/esters.1. Use rigorously anhydrous solvents and reagents if possible. 2. Use a slight excess (1.2-1.5 equivalents) of the boronic ester to compensate for potential decomposition.[9] 3. Ensure the base is not acidic and is of high purity.
Homocoupling Two molecules of the boronic ester couple together (forming 4,4'-diisobutylbiphenyl). This is often promoted by the presence of oxygen or Pd(II) species.1. Rigorously exclude oxygen from the reaction. 2. If using a Pd(II) precatalyst, ensure conditions are sufficient for its reduction to Pd(0). Adding a more electron-rich ligand can facilitate this.
Stalled Reaction The reaction starts but does not proceed to completion.1. Catalyst Deactivation : The catalyst may have degraded over the reaction time. Try adding a second portion of the catalyst. 2. Insufficient Temperature : The reaction may require more thermal energy. Increase the temperature in 10 °C increments. 3. Ligand Degradation : The phosphine ligand may have oxidized. Consider using a more robust ligand system.

Expanding the Scope: Other Palladium-Catalyzed Reactions

While the Suzuki-Miyaura coupling is the primary application, the reactivity of arylboronic acid esters can be leveraged in other palladium-catalyzed transformations.

The Oxidative Heck (Boron Heck) Reaction

The Heck reaction traditionally couples an aryl halide with an alkene.[10] A modern variation, the "oxidative" or "boron" Heck reaction, allows for the direct coupling of arylboronic acids or esters with alkenes.[2] This process often requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the cycle.

This reaction provides a powerful alternative for forming a C(sp²)-C(sp²) bond, resulting in a substituted alkene rather than a biaryl product. Conditions often involve a Pd(II) catalyst (e.g., Pd(OAc)₂) in an acidic medium, sometimes under an oxygen atmosphere, to facilitate catalyst turnover.[6]

Role in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an amine with an aryl halide.[11] While arylboronic esters are not direct coupling partners in the standard reaction, they have been shown to play a fascinating activating role in certain nickel-catalyzed, Buchwald-Hartwig-type aminations. In these systems, the phenylboronic ester is proposed to activate the amine by forming an "ate complex," which then facilitates the C-N bond-forming step for aryl iodides.[12] This highlights the versatile reactivity of the boronate functional group beyond its traditional role as a simple nucleophile.

Conclusion

4-Isobutylphenylboronic acid pinacol ester is a robust and versatile reagent for modern organic synthesis. Its stability and predictable reactivity in the Suzuki-Miyaura coupling make it an indispensable tool for constructing the core of Ibuprofen analogues and other valuable biaryl structures. By understanding the mechanistic principles, carefully selecting reaction components, and applying rigorous experimental technique, researchers can effectively troubleshoot and optimize these powerful transformations. Furthermore, exploring its application in related palladium-catalyzed processes like the oxidative Heck reaction opens new avenues for molecular construction, solidifying the central role of boronic esters in the synthetic chemist's toolkit.

References

Application Notes and Protocols: 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 2-(4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile boronate ester serves as a cornerstone reagent for introducing the 4-isobutylphenyl moiety, a critical pharmacophore found in numerous active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1][2] We will delve into the mechanistic underpinnings of its reactivity, its advantages over corresponding boronic acids, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Foundational Insights: The Advantage of the Pinacol Boronate Ester

This compound, a pinacol boronate ester, is the preferred precursor for the 4-isobutylphenyl group in modern organic synthesis. The choice between a boronic acid and its ester derivative is a critical decision that significantly impacts reaction efficiency, reproducibility, and practicality.[3]

  • Enhanced Stability and Handling: Unlike many boronic acids which can be susceptible to decomposition pathways like protodeboronation and oxidation, pinacol esters exhibit remarkable stability.[3][4] They are typically crystalline, bench-stable solids that are easier to handle, accurately weigh, and purify via standard techniques like column chromatography.[3] This stability is crucial for multi-step syntheses where the integrity of the starting material is paramount.

  • Controlled Reactivity and Reproducibility: While boronic acids are often more reactive, this can be a double-edged sword, leading to unwanted side reactions.[4] Boronate esters offer a more controlled and predictable reactivity profile. This often translates to higher isolated yields and greater reproducibility, especially in complex molecular constructions.[3] The pinacol ester can participate in the catalytic cycle either directly or after in-situ hydrolysis to the boronic acid under the aqueous basic conditions common to many coupling reactions.[4][5]

The inherent stability and controlled reactivity make this compound an ideal building block for both small-scale discovery chemistry and large-scale manufacturing processes.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application for this building block, representing one of the most powerful and versatile methods for carbon-carbon bond formation.[6][7] This Nobel Prize-winning reaction, developed by Akira Suzuki, forges a bond between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[6][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a square-planar Pd(II) intermediate.[6][9] This step is often rate-determining.

  • Transmetalation: The organic moiety from the boronate ester (R²) is transferred to the palladium center, displacing the halide. This crucial step requires activation by a base, which is thought to form a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation pdiir->pd0 product R¹-R² pdiir->product Reductive Elimination r1x R¹-X r1x->pdiix boronate R²-B(OR)₂ + Base boronate->pdiir

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Synthesis of an Ibuprofen Core Structure

A primary application of this compound is in the construction of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) and its derivatives.[1] The following protocol details the coupling of the boronate ester with an α-halo ester to assemble the core carbon framework of Ibuprofen.

Protocol: Synthesis of Ethyl 2-(4-isobutylphenyl)propanoate

This protocol provides a robust method for coupling the title boronate ester with ethyl 2-bromopropanoate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl 2-bromopropanoate (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and Pd(dppf)Cl₂ (0.03 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (2.5 equiv). The flask is then sealed with a septum and purged with argon or nitrogen for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) species generated in situ.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Coupling Partner Addition: Add ethyl 2-bromopropanoate (1.1 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronate ester is consumed (typically 8-16 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ethyl 2-(4-isobutylphenyl)propanoate.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Highly efficient for cross-coupling with a broad substrate scope.
Base K₂CO₃ or Cs₂CO₃Activates the boronate ester for transmetalation; Cs₂CO₃ is stronger for less reactive substrates.[11]
Solvent Dioxane/Water or Toluene/Ethanol/WaterEnsures solubility of both organic substrates and inorganic base.[6]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Atmosphere Inert (Argon or Nitrogen)Protects the sensitive Pd(0) catalyst from oxidative degradation.[9]
Caption: Table of typical reaction parameters for Suzuki-Miyaura coupling.

Application Protocol 2: General Synthesis of Biaryl Scaffolds for Drug Discovery

The utility of this building block extends far beyond Ibuprofen synthesis. It is a powerful tool for creating diverse libraries of 4-isobutyl-substituted biaryl and heteroaryl compounds, which are common motifs in medicinal chemistry.

General_Synthesis_Workflow cluster_inputs Starting Materials cluster_process Process cluster_output Output Boronate 2-(4-Isobutylphenyl) pinacol boronate Coupling Suzuki-Miyaura Coupling Protocol (Pd Catalyst, Base, Solvent) Boronate->Coupling Halide Aryl / Heteroaryl Halide (Ar-X) Halide->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product 4-Isobutyl-substituted (Hetero)Biaryl Product Purification->Product

Caption: General workflow for the synthesis of 4-isobutyl-substituted biaryls.

Protocol: General Procedure for the Synthesis of 4-Isobutyl-Substituted Biaryls

This protocol is a general guideline and may require optimization based on the specific aryl halide used.

Materials:

  • Aryl or Heteroaryl Halide (Ar-X, where X = I, Br, or Cl) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃, 2 M solution) (2.0 equiv)

  • Toluene or Dimethoxyethane (DME)

Experimental Procedure:

  • Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv).

  • Solvent and Base Addition: Add the organic solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na₂CO₃).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under an argon atmosphere until the starting halide is consumed as determined by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1. Purify the crude material by column chromatography or recrystallization to afford the target biaryl compound.

References

Application Notes and Protocols: Miyaura Borylation of 4-Isobutylphenyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Boronates

The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of versatile aryl and vinyl boronate esters.[1] These compounds are critical intermediates, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is instrumental in the construction of complex biaryl structures found in numerous pharmaceuticals, agrochemicals, and advanced materials. The 4-isobutylphenyl moiety, a key structural component of several non-steroidal anti-inflammatory drugs (NSAIDs), serves as a pertinent example of a pharmaceutically relevant scaffold that can be readily functionalized using this methodology. This guide provides a detailed experimental procedure for the palladium-catalyzed Miyaura borylation of 4-isobutylphenyl halides, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Miyaura borylation reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[2] A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.

A generalized catalytic cycle for the Miyaura borylation is as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]

  • Ligand Exchange: The halide on the palladium complex is then exchanged with an alkoxide or acetate from the base (e.g., potassium acetate, KOAc). This step is critical as the resulting Pd-O bond is more reactive than the initial Pd-X bond.[3][4]

  • Transmetalation: The diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), transmetalates with the Pd(II) complex. The high oxophilicity of boron is a key driving force for this step.[4]

  • Reductive Elimination: The final step is the reductive elimination of the aryl boronate ester, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

The choice of base is a critical parameter in the Miyaura borylation.[4] A moderately weak base like potassium acetate (KOAc) is often preferred. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed aryl boronate and the starting aryl halide, leading to undesired homocoupled byproducts.[3] The base activates the palladium complex for transmetalation rather than activating the diboron reagent itself.[3][4]

Miyaura_Borylation_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L_n Ar-Pd(II)(OR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(OR)L_n Ligand Exchange (Base) Ar-Pd(II)(Bpin)L_n Ar-Pd(II)(Bpin)L_n Ar-Pd(II)(OR)L_n->Ar-Pd(II)(Bpin)L_n Transmetalation (B₂pin₂) Ar-Pd(II)(Bpin)L_n->Pd(0)L_n Reductive Elimination Ar-Bpin Ar-Bpin Ar-Pd(II)(Bpin)L_n->Ar-Bpin

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of 4-Isobutylphenylboronic Acid Pinacol Ester

This protocol details the synthesis of 4-isobutylphenylboronic acid pinacol ester from 1-bromo-4-isobutylbenzene.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
1-Bromo-4-isobutylbenzeneC₁₀H₁₃Br213.111.00 g4.69
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.941.31 g5.16
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.64115 mg0.141
Potassium Acetate (KOAc)CH₃COOK98.141.38 g14.07
1,4-Dioxane (anhydrous)C₄H₈O₂88.1120 mL-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-isobutylbenzene (1.00 g, 4.69 mmol), bis(pinacolato)diboron (1.31 g, 5.16 mmol), Pd(dppf)Cl₂ (115 mg, 0.141 mmol), and potassium acetate (1.38 g, 14.07 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the desired 4-isobutylphenylboronic acid pinacol ester as a white solid.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is of good quality and has been stored properly. Consider using a freshly opened bottle or a different batch.
Insufficiently inert atmosphereOxygen can deactivate the catalyst. Ensure the reaction is set up under a properly maintained inert atmosphere. Degassing the solvent prior to use can also be beneficial.
Poor quality reagentsVerify the purity of the starting materials and the diboron reagent.
Low reaction temperatureWhile many Miyaura borylations proceed at moderate temperatures, some substrates may require higher temperatures to achieve full conversion.
Formation of Side Products (e.g., Homocoupling) Base is too strongSwitch to a milder base such as potassium acetate.
Presence of waterThe presence of water can lead to the formation of a symmetrical biphenyl impurity through a competing Suzuki-Miyaura reaction.[5] Ensure all glassware is dry and use anhydrous solvents.
Difficulty in Purification Co-elution of product and starting materialIf the product and starting material have similar Rf values, consider pushing the reaction to full conversion to simplify purification.[6]
Hydrolysis of the boronate ester on silica gelMinimize the time the product is on the silica gel column. In some cases, derivatization to a more stable boronate, such as a DABO boronate, can facilitate purification.[6]

One-Pot Borylation/Suzuki Coupling

A significant advantage of the Miyaura borylation is its compatibility with a subsequent Suzuki-Miyaura cross-coupling in a one-pot procedure.[7][8] This "telescoped" approach avoids the isolation and purification of the boronate ester intermediate, improving efficiency and reducing waste.[9] After the borylation is complete, the second aryl halide, a suitable palladium catalyst (if different from the one used for borylation), and an aqueous base (e.g., K₂CO₃ or K₃PO₄) are added directly to the reaction mixture.[9]

Caption: A simplified workflow for a one-pot Miyaura borylation/Suzuki coupling sequence.

Conclusion

The Miyaura borylation is a robust and highly valuable transformation for the synthesis of aryl boronate esters. By understanding the underlying mechanism and paying careful attention to reaction parameters such as the choice of base, catalyst quality, and the maintenance of an inert atmosphere, researchers can reliably and efficiently prepare key intermediates like 4-isobutylphenylboronic acid pinacol ester for applications in drug discovery and development. The potential for one-pot extensions further enhances the utility of this powerful synthetic tool.

References

The Strategic Application of 4-Isobutylphenylboronic Acid Pinacol Ester in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Boronic Acids in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the quest for efficient and modular synthetic routes to bioactive molecules is paramount. Among the vast toolkit available to medicinal chemists, organoboron compounds, particularly boronic acids and their pinacol esters, have emerged as indispensable building blocks. Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have established them as cornerstones of modern organic synthesis. This guide focuses on a specific, yet highly valuable reagent: 4-isobutylphenylboronic acid pinacol ester. The 4-isobutylphenyl motif is the core structure of numerous non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. The use of its boronic acid pinacol ester derivative offers a convergent and efficient pathway to this important class of pharmaceuticals and other related bioactive molecules, circumventing many of the challenges associated with traditional multi-step syntheses that often begin with less functionalized precursors like isobutylbenzene.[1]

Pinacol esters of boronic acids are favored in many synthetic applications due to their enhanced stability compared to the corresponding free boronic acids. They are generally crystalline, easy to handle, and less prone to dehydration and protodeboronation, which can be significant side reactions in Suzuki-Miyaura couplings.[2][3] This increased stability translates to better storage, more accurate stoichiometry in reactions, and often, higher and more reproducible yields.

This document will provide detailed application notes and protocols for the use of 4-isobutylphenylboronic acid pinacol ester in the synthesis of bioactive molecules. We will explore its application in the synthesis of a novel borylated derivative of Ibuprofen and propose a highly efficient, convergent synthesis of Ibuprofen itself, grounded in established palladium-catalyzed cross-coupling methodologies.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[4] This reaction is central to the application of 4-isobutylphenylboronic acid pinacol ester. The generally accepted catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Application Protocol 1: Synthesis of a Borylated Ibuprofen Derivative

A novel application of the Suzuki-Miyaura reaction is the synthesis of borylated drug analogues, which can serve as versatile intermediates for further functionalization or as bioactive compounds in their own right. The following protocol details the synthesis of a "bora-Ibuprofen" derivative, starting from 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester to first generate 4-isobutylstyrene, a key intermediate.[5][6][7][8]

Part A: Synthesis of 4-Isobutylstyrene via Suzuki-Miyaura Coupling

This step demonstrates the formation of a C(sp²)-C(sp²) bond to create the styrene precursor.

Bora_Ibuprofen_Workflow cluster_0 Part A: Synthesis of 4-Isobutylstyrene cluster_1 Part B: Boracarboxylation start_A 1-Bromo-4-isobutylbenzene + Vinylboronic acid pinacol ester reaction_A Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, THF/H2O, 80°C start_A->reaction_A product_A 4-Isobutylstyrene reaction_A->product_A start_B 4-Isobutylstyrene + B2pin2 + CO2 product_A->start_B Intermediate reaction_B Copper-catalyzed Boracarboxylation start_B->reaction_B product_B Bora-Ibuprofen Derivative reaction_B->product_B caption Figure 2: Experimental Workflow for Bora-Ibuprofen Synthesis.

Caption: Figure 2: Experimental Workflow for Bora-Ibuprofen Synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Bromo-4-isobutylbenzene38932-80-8213.1210.01.0
Vinylboronic acid pinacol ester75931-95-0153.9912.01.2
Pd(dppf)Cl₂•CH₂Cl₂95464-05-4816.640.30.03
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
Tetrahydrofuran (THF)109-99-9-40 mL-
Deionized Water7732-18-5-10 mL-

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-isobutylbenzene (10.0 mmol, 2.13 g), vinylboronic acid pinacol ester (12.0 mmol, 1.85 g), and potassium carbonate (20.0 mmol, 2.76 g).

  • Add Pd(dppf)Cl₂•CH₂Cl₂ (0.3 mmol, 0.245 g) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed THF (40 mL) and degassed deionized water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (50 mL) and water (30 mL). Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 4-isobutylstyrene as a colorless oil. A typical yield for this reaction is in the range of 85-95%.[6]

Application Protocol 2: Proposed Convergent Synthesis of Ibuprofen Ester

Ibuprofen_Synthesis reagents 4-Isobutylphenylboronic acid pinacol ester + Methyl 2-bromopropanoate conditions Suzuki-Miyaura Coupling Pd2(dba)3, SPhos, K3PO4, Toluene, 100°C reagents->conditions product Methyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Methyl Ester) conditions->product caption Figure 3: Proposed Synthesis of Ibuprofen Ester via Suzuki Coupling.

Caption: Figure 3: Proposed Synthesis of Ibuprofen Ester via Suzuki Coupling.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Isobutylphenylboronic acid, pinacol ester1033753-01-3260.185.01.0
Methyl 2-bromopropanoate5445-17-0167.006.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.050.01
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.150.03
Potassium Phosphate (K₃PO₄)7778-53-2212.2710.02.0
Toluene, anhydrous108-88-3-25 mL-

Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-isobutylphenylboronic acid, pinacol ester (5.0 mmol, 1.30 g), potassium phosphate (10.0 mmol, 2.12 g), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), and SPhos (0.15 mmol, 61.6 mg).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (25 mL) via syringe, followed by methyl 2-bromopropanoate (6.0 mmol, 0.67 mL).

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • Monitor the reaction progress by GC-MS. The disappearance of the starting materials and the appearance of a new product peak corresponding to the mass of Ibuprofen methyl ester will indicate reaction completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filter cake with additional ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-(4-isobutylphenyl)propanoate.

  • The resulting ester can be hydrolyzed to Ibuprofen using standard procedures (e.g., treatment with NaOH in a methanol/water mixture, followed by acidic workup).

Safety and Handling

4-Isobutylphenylboronic acid pinacol ester, like other boronic acid derivatives, should be handled with appropriate safety precautions.[14][15][16]

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container. It is recommended to store under an inert atmosphere to prevent hydrolysis from atmospheric moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-Isobutylphenylboronic acid pinacol ester is a highly valuable and versatile reagent for the synthesis of bioactive molecules, particularly those containing the 4-isobutylphenyl scaffold. The protocols provided herein demonstrate its utility in both the creation of novel borylated drug analogues and in a proposed, highly efficient convergent synthesis of the widely used NSAID, Ibuprofen. The stability and reactivity of this pinacol ester in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional, often longer and less efficient synthetic routes. As the demand for more efficient and sustainable synthetic methodologies in drug development continues to grow, the strategic application of pre-functionalized building blocks like 4-isobutylphenylboronic acid pinacol ester will undoubtedly play an increasingly important role.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 4-isobutylphenylboronic acid pinacol ester. As a key building block in many synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions, its purity is paramount for successful downstream reactions.[1][2] This document offers practical, field-proven insights to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-isobutylphenylboronic acid pinacol ester.

Issue 1: Low or No Recovery from Silica Gel Chromatography

Q: I'm experiencing low recovery or complete loss of my 4-isobutylphenylboronic acid pinacol ester during silica gel column chromatography. My TLC analysis shows significant tailing or the compound remaining at the baseline.

A: This is a frequent challenge when purifying boronic acid pinacol esters on standard silica gel.[3] The primary causes are the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface, leading to strong adsorption, and potential hydrolysis of the ester on the acidic silica surface to the more polar boronic acid.[4]

Solutions & Optimization:

  • Deactivation of Silica Gel: To mitigate the acidity of silica gel, it can be pre-treated.

    • Boric Acid Impregnation: Impregnating the silica gel with boric acid has been shown to be an effective method to suppress the over-adsorption of pinacol boronic esters, thereby improving recovery.[3][5][6]

    • Base Treatment: A slurry of the silica gel in the chosen eluent can be treated with a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to cap the acidic silanol groups.[7]

  • Alternative Stationary Phases:

    • Neutral Alumina: For less polar esters, neutral alumina can serve as a viable alternative to silica gel.[8]

    • Celite/Silica Plug: If the primary goal is to remove baseline impurities, a quick filtration through a plug of Celite or a short pad of silica gel can minimize contact time, thus reducing both degradation and adsorption.[4][7]

Issue 2: Product Decomposition or Hydrolysis During Purification

Q: My post-purification analysis (e.g., NMR) indicates the presence of 4-isobutylphenylboronic acid, suggesting my pinacol ester is hydrolyzing. How can I prevent this?

A: Pinacol esters of boronic acids are known to be susceptible to hydrolysis, a process that can be accelerated by the presence of water, alcohols, or acidic and basic conditions often encountered during aqueous workups and chromatography.[9][10][11]

Solutions & Optimization:

  • Anhydrous Conditions: It is crucial to use rigorously dried solvents and glassware. When dealing with particularly sensitive compounds, conducting workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[4]

  • Azeotropic Removal of Water: If water is suspected in the crude mixture, it can be removed by dissolving the sample in a solvent like toluene and then removing the solvent under reduced pressure. This process can be repeated to ensure all water is removed.

  • Avoid Protic Solvents in Chromatography: When possible, avoid using protic solvents like methanol or ethanol in the mobile phase for chromatography, as they can promote transesterification or hydrolysis.

Issue 3: Co-elution with Unreacted Starting Materials or Byproducts

Q: I'm having difficulty separating my desired product from unreacted starting materials like bis(pinacolato)diboron (B₂pin₂) or homocoupling byproducts.

A: This is a common scenario, especially in Miyaura borylation reactions. The non-polar nature of both the desired product and some of these impurities can make chromatographic separation challenging.

Solutions & Optimization:

  • Solvent System Optimization: A systematic approach to optimizing the solvent system for flash chromatography is essential. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or diethyl ether), can often resolve closely eluting compounds.

  • Crystallization/Recrystallization: If the 4-isobutylphenylboronic acid pinacol ester is a solid, recrystallization can be a highly effective purification method.[8][12] Common solvent systems for recrystallization of boronic esters include mixtures of a "good" solvent (like ethyl acetate or dichloromethane) and an anti-solvent (like hexane or heptane).[7][8]

  • Distillation: For thermally stable, liquid boronic esters, distillation under reduced pressure can be an excellent method for purification.[13]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude reaction mixture?

A1: Besides unreacted starting materials (e.g., the corresponding aryl halide and bis(pinacolato)diboron), common impurities include:

  • Homocoupling byproducts: Dimerization of the starting aryl halide or the boronic ester product.[14]

  • Protodeborylation product: The replacement of the boronic ester group with a hydrogen atom.

  • Boronic acid: The hydrolyzed form of your pinacol ester.[10]

  • Boroxine: A cyclic trimer formed from the corresponding boronic acid.

Q2: How should I properly store purified 4-isobutylphenylboronic acid pinacol ester?

A2: To prevent degradation, 4-isobutylphenylboronic acid pinacol ester should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated at 2-8°C.[15] It is important to minimize its exposure to moisture and air.

Q3: Can I use the crude 4-isobutylphenylboronic acid pinacol ester directly in the next step (e.g., a Suzuki-Miyaura coupling)?

A3: In some cases, if the crude product is of high purity as determined by analyses like ¹H NMR, it may be possible to use it directly in the subsequent reaction.[7] However, for optimal results and to avoid the introduction of impurities that could interfere with the catalytic cycle of the next reaction, purification is generally recommended.

Q4: Are there any specific analytical techniques that are well-suited for monitoring the purity of my product?

A4:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can be used to assess purity by identifying characteristic peaks of the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, but care must be taken as on-column hydrolysis can occur.[16] Using a reversed-phase column with a buffered mobile phase can help to minimize this issue.

Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography using Boric Acid-Treated Silica Gel

This protocol is adapted from a method developed to improve the recovery of pinacol boronic esters from silica gel chromatography.[6]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Crude 4-isobutylphenylboronic acid pinacol ester

  • Appropriate eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of Boric Acid-Treated Silica Gel:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • Create a slurry of the silica gel in the boric acid/methanol solution.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with ethanol.

    • Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[6]

  • Column Packing and Elution:

    • Pack a column with the prepared boric acid-treated silica gel using the desired eluent.

    • Load the crude 4-isobutylphenylboronic acid pinacol ester onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Materials:

  • Crude 4-isobutylphenylboronic acid pinacol ester

  • A "good" solvent (e.g., ethyl acetate, dichloromethane)

  • An "anti-solvent" (e.g., hexane, heptane)

Procedure:

  • Dissolve the crude product in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "anti-solvent" until the solution becomes slightly turbid.

  • If necessary, gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold "anti-solvent," and dry under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Flash Chromatography of 4-Isobutylphenylboronic Acid Pinacol Ester

Stationary PhaseEluent SystemTypical RfNotes
Silica GelHexane/Ethyl Acetate (95:5 to 90:10)0.3 - 0.5A good starting point for many aryl boronic esters.[17]
Boric Acid-Treated Silica GelHexane/Ethyl Acetate (95:5 to 90:10)0.4 - 0.6May improve Rf and reduce tailing.[6]
Neutral AluminaHexane/Dichloromethane (gradient)VariesUseful for preventing hydrolysis.
Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Analysis1 Initial Analysis (TLC, NMR) Crude->Analysis1 Workup Aqueous Workup Analysis1->Workup Dry Drying (e.g., MgSO4) Workup->Dry Concentrate Concentration Dry->Concentrate PurificationChoice Purification Method? Concentrate->PurificationChoice Chromatography Flash Chromatography PurificationChoice->Chromatography Liquid/Oil or closely related impurities Recrystallization Recrystallization PurificationChoice->Recrystallization Solid Distillation Distillation PurificationChoice->Distillation Liquid & Thermally Stable PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct Analysis2 Final Analysis (NMR, GC-MS) PureProduct->Analysis2

Caption: Decision workflow for the purification of 4-isobutylphenylboronic acid pinacol ester.

Chemical Structures

References

Technical Support Center: A Guide to the Stability and Storage of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and utilization of this versatile reagent. As a key building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, understanding its stability is paramount to achieving reproducible and high-yielding results.

Section 1: Understanding the Stability of this compound

This compound is a pinacol boronic ester. The pinacol group serves as a protecting group for the more sensitive boronic acid functionality. While generally more stable than their corresponding boronic acids, pinacol esters are susceptible to degradation, primarily through hydrolysis.[1][2]

Key Degradation Pathway: Hydrolysis

The principal route of degradation is the hydrolysis of the boronic ester back to 4-isobutylphenylboronic acid and pinacol. This reaction is often catalyzed by the presence of acid or base and is accelerated by water.[2]

reagent 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane products 4-Isobutylphenylboronic Acid + Pinacol reagent->products  Hydrolysis (Acid/Base Catalyzed) water H₂O

Caption: Primary degradation pathway of the pinacol ester.

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C[3]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque container[4]Protects from moisture and light. Specialized caps like Sure/Seal™ are recommended for air- and moisture-sensitive reagents.
Handling Use dry solvents and glassware. Handle under an inert atmosphere.[5]Minimizes the introduction of water, which can initiate hydrolysis.

Best Practices for Handling:

  • Inert Atmosphere: Always handle the reagent under a blanket of dry argon or nitrogen. A glovebox or a Schlenk line is ideal.[6]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, either by flame-drying or oven-drying.[5]

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Syringe Techniques: When transferring the reagent, use dry syringes and needles that have been purged with an inert gas.[5]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound, with a focus on Suzuki-Miyaura coupling reactions.

start Low or No Yield in Suzuki Coupling check_reagent 1. Assess Reagent Quality start->check_reagent check_conditions 2. Verify Reaction Conditions start->check_conditions check_catalyst 3. Evaluate Catalyst System start->check_catalyst purity Purity Check (NMR, HPLC) check_reagent->purity storage Improper Storage? check_reagent->storage atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere solvent Solvent Anhydrous & Degassed? check_conditions->solvent base Base Appropriate & Pure? check_conditions->base catalyst_activity Catalyst/Ligand Active? check_catalyst->catalyst_activity catalyst_loading Sufficient Catalyst Loading? check_catalyst->catalyst_loading degraded Degradation Observed purity->degraded pure Reagent is Pure purity->pure new_reagent Action: Use a fresh, high-purity batch of the reagent. storage->new_reagent Use fresh reagent degraded->new_reagent Use fresh reagent optimize_setup Action: Optimize reaction setup and components. atmosphere->optimize_setup Improve inert gas purging solvent->optimize_setup Use fresh, anhydrous, degassed solvent base->optimize_setup Screen different bases (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst Action: Optimize catalyst system. catalyst_activity->optimize_catalyst Use fresh catalyst/ligand catalyst_loading->optimize_catalyst Optimize catalyst loading

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Section 4: Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my this compound?

A: The purity can be assessed using ¹H NMR spectroscopy and reversed-phase HPLC (RP-HPLC).

  • ¹H NMR: In a dry deuterated solvent (e.g., CDCl₃), the presence of significant peaks corresponding to 4-isobutylphenylboronic acid or pinacol indicates hydrolysis. The boronic acid will show a characteristic broad singlet for the B(OH)₂ protons.[7] Additionally, the appearance of isobutane would suggest protodeboronation has occurred.

  • RP-HPLC: Hydrolysis of pinacol boronate esters can be challenging to analyze by RP-HPLC as the degradation can occur on the column.[2] A method using a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) can be used to separate the pinacol ester from its more polar hydrolysis product, the boronic acid.[8]

Q2: I suspect my reagent has been exposed to moisture. Can I still use it?

A: It is not recommended. The presence of moisture will lead to the formation of 4-isobutylphenylboronic acid. While the boronic acid is also a competent coupling partner in Suzuki-Miyaura reactions, the exact concentration of the active boron species in your reagent will be unknown, leading to poor reproducibility. Furthermore, the presence of excess water can promote side reactions like protodeboronation.[9] For critical applications, it is always best to use a fresh, unopened container of the reagent.

Q3: What are the common byproducts I might see in my Suzuki-Miyaura reaction if the boronic ester has degraded?

A: If your boronic ester has degraded, you may observe the following byproducts in your reaction mixture:

  • Protodeboronation product (isobutane): This results from the replacement of the boronic ester group with a hydrogen atom. This is a common side reaction, especially with electron-rich arylboronic acids or under harsh basic conditions.[10]

  • Homocoupling product (4,4'-diisobutylbiphenyl): This arises from the coupling of two molecules of the boronic ester. This side reaction can be promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[11]

Q4: Are there more stable alternatives to pinacol boronic esters?

A: Yes, other boronic acid derivatives have been developed to offer enhanced stability. These include:

  • Potassium trifluoroborate salts (ArBF₃K): These are crystalline, air-stable solids that slowly release the boronic acid under reaction conditions.[12]

  • MIDA boronates (N-methyliminodiacetic acid boronates): These are exceptionally stable and are often used in iterative cross-coupling strategies.[12]

The choice of boron reagent often depends on the specific requirements of the reaction, including the stability of the substrates and the desired reaction conditions.

References

Technical Support Center: Overcoming Homocoupling in Reactions with 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of homocoupling when using 4-isobutylphenylboronic acid pinacol ester in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the foundational knowledge and practical solutions to minimize this side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Minimizing Homocoupling of 4-Isobutylphenylboronic Acid Pinacol Ester

This section is designed to help you diagnose and resolve issues related to the formation of 4,4'-diisobutyl-1,1'-biphenyl, the undesired homocoupling product.

Question: I am observing a significant amount of 4,4'-diisobutyl-1,1'-biphenyl in my Suzuki-Miyaura reaction. What are the primary causes and how can I mitigate this?

Answer: The formation of a homocoupling byproduct is a common challenge in Suzuki-Miyaura reactions and is primarily attributed to two interconnected factors: the presence of dissolved oxygen and the prevalence of Pd(II) species in the reaction mixture.[1] The electron-donating nature of the isobutyl group on your boronic ester can also influence reactivity.[2]

Here is a systematic approach to troubleshoot and suppress this unwanted side reaction:

1. Rigorous Deoxygenation is Critical

  • The "Why": Oxygen promotes the oxidative homocoupling of boronic acids and their esters.[1] It can also lead to the oxidation of your phosphine ligands and the formation of palladium black, which can have varied and often detrimental catalytic activity.

  • The "How":

    • Sparge your solvent: Bubble an inert gas (Argon or Nitrogen) through your solvent for at least 30 minutes prior to use.

    • Degas the reaction mixture: Once all reagents except the palladium catalyst are combined, continue to bubble inert gas through the solution for another 15-20 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, performing three to five freeze-pump-thaw cycles is the most effective method for complete oxygen removal.

2. Control the Palladium Oxidation State

  • The "Why": The desired Suzuki-Miyaura catalytic cycle is driven by Pd(0). However, Pd(II) species, which can be present from the precatalyst or formed through oxidative processes, can directly mediate the homocoupling of your boronic ester.[3] This results in the formation of the homodimer and the reduction of Pd(II) to Pd(0).[4]

  • The "How":

    • Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (HCOOK) can help to reduce residual Pd(II) to the active Pd(0) state before the catalytic cycle begins, thereby suppressing homocoupling.[5][6] A typical loading is around 1.5 equivalents relative to the limiting reagent.

    • Pre-heating the Mixture: Pre-heating the reaction mixture containing the catalyst, base, and your coupling partner before adding the 4-isobutylphenylboronic acid pinacol ester can help ensure the active Pd(0) catalyst is formed and ready for the cross-coupling reaction, minimizing the opportunity for homocoupling.[1]

3. Judicious Choice of Ligand and Base

  • The "Why": The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The base is necessary to activate the boronic ester for transmetalation.[7][8] An inappropriate choice of either can favor the homocoupling pathway.

  • The "How":

    • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) are known to accelerate the desired cross-coupling reaction, particularly the reductive elimination step, which can outcompete the homocoupling side reaction.[9] For sterically hindered substrates, specialized ligands may be required.[1][10]

    • Optimize Your Base: While a base is essential, an overly strong or highly concentrated base can sometimes promote side reactions. It is advisable to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their concentrations to find the optimal conditions for your specific substrate pairing.

Table 1: Troubleshooting Summary for Homocoupling

IssuePotential CauseRecommended Solution
High Homocoupling Presence of dissolved oxygen.Rigorously degas solvents and the reaction mixture (sparging or freeze-pump-thaw).[1]
High concentration of Pd(II) species.Add a mild reducing agent like potassium formate.[5][6]
Suboptimal ligand choice.Use bulky, electron-rich phosphine ligands like SPhos.[9]
Low Yield of Desired Product Inefficient catalyst turnover.Ensure high purity of all reagents and dryness of the solvent.
Catalyst deactivation.Optimize reaction temperature; excessive heat can cause decomposition.
Incomplete reaction.Monitor progress by TLC or LC-MS and consider extending the reaction time.
Difficult Purification Co-elution of product and homodimer.If homocoupling persists, explore different solvent systems for chromatography or consider recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of boronic ester homocoupling?

The primary mechanism for homocoupling involves the reaction of two molecules of the boronic ester with a Pd(II) salt. This process typically requires an oxidant, often molecular oxygen, to facilitate the reaction, leading to the formation of the biaryl product and Pd(0).[3][4] Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[9][10]

G cluster_desired Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X Trans Transmetalation (R-B(OR)2) ArPdR Ar-Pd(II)-R RE Reductive Elimination RE->Pd0 Product Ar-R PdII Pd(II) Trans1 Transmetalation (R-B(OR)2) RPdX R-Pd(II)-X Trans2 Second Transmetalation (R-B(OR)2) RPdR R-Pd(II)-R RE_homo Reductive Elimination RE_homo->Pd0 Homocoupling_Product R-R

Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Q2: Does the pinacol ester group on my boronic acid need to hydrolyze before the reaction?

Traditionally, it was thought that boronic esters must first hydrolyze to the corresponding boronic acid for transmetalation to occur. However, recent studies have shown that under certain conditions, particularly with specific bases, boronic esters can participate directly in the catalytic cycle.[4] The steric bulk of the pinacol group can, in some cases, slow down the transmetalation step compared to the less hindered boronic acid.[4] The choice of base and solvent system can significantly influence the reaction pathway.

Q3: How does the isobutyl group on my boronic ester affect its reactivity and tendency for homocoupling?

The isobutyl group is an electron-donating group. Electron-donating groups on the arylboronic acid can increase the electron density on the aromatic ring, which can influence the rate of transmetalation. While this can be beneficial for the desired cross-coupling, some studies have shown that boronic acids with electron-donating groups can be more prone to homocoupling under oxidative conditions.[2] Therefore, for electron-rich boronic esters like 4-isobutylphenylboronic acid pinacol ester, stringent control of oxygen levels is particularly important.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol incorporates best practices to suppress the formation of 4,4'-diisobutyl-1,1'-biphenyl.

G start Start reagents 1. Combine Aryl Halide, 4-Isobutylphenylboronic Acid Pinacol Ester, Base, and Ligand in a Dry Schlenk Flask start->reagents inert 2. Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas_mix 4. Degas Reaction Mixture (e.g., N2 Sparging) solvent->degas_mix catalyst 5. Add Palladium Catalyst under Inert Atmosphere degas_mix->catalyst heat 6. Heat to Desired Temperature (e.g., 80-100 °C) catalyst->heat monitor 7. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 8. Quench Reaction and Perform Aqueous Workup monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify end End purify->end

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Isobutylphenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., a toluene/water or dioxane/water mixture)

Procedure:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 4-isobutylphenylboronic acid pinacol ester, base, and phosphine ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction Mixture Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

References

Technical Support Center: Optimizing Solubility of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges encountered during experimental workflows. We will delve into the chemical principles governing its solubility and offer validated strategies to ensure the successful application of this versatile reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of the compound in my reaction solvent. What are the likely causes?

A2: Several factors can contribute to unexpected solubility issues:

  • Solvent Polarity: While generally soluble in many organic solvents, a significant mismatch in polarity between the compound and the solvent can lead to poor dissolution. For instance, using a very polar solvent like methanol or a very nonpolar solvent like hexane might result in limited solubility.

  • Temperature: Solubility is temperature-dependent. If you are working at reduced temperatures, the solubility of the compound will likely decrease.

  • Purity of the Compound: Impurities in the this compound or the solvent can affect solubility. The presence of residual starting materials or byproducts from its synthesis could be a factor.

  • Moisture: Although pinacol boronic esters are more stable than their corresponding boronic acids, they can be sensitive to moisture, which could potentially lead to hydrolysis back to the less soluble boronic acid over time, especially under non-inert conditions.

Q3: Can I use co-solvents to improve the solubility? If so, what are some recommended systems?

A3: Yes, using a co-solvent system is a highly effective strategy. The goal is to create a solvent mixture with a polarity that is optimal for dissolving the compound.

  • For Nonpolar Solvents (e.g., Toluene, Hexane): If your primary solvent is nonpolar, adding a more polar aprotic co-solvent can significantly improve solubility. Good choices include tetrahydrofuran (THF), dioxane, or dichloromethane (DCM). Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until you achieve the desired solubility.

  • For Polar Aprotic Solvents (e.g., DMF, DMSO): While this compound is generally soluble in these solvents, if you encounter issues, it is likely due to other factors. However, in some cases, a less polar co-solvent like toluene can help to modulate the overall solvent properties for a specific reaction.

Troubleshooting Guide: Enhancing Solubility for Suzuki-Miyaura Coupling Reactions

A common application for this compound is in Suzuki-Miyaura cross-coupling reactions.[4][5] Inadequate solubility can lead to poor reaction kinetics and lower yields.

Issue: The boronic ester is not fully dissolving in the reaction mixture at the start of the Suzuki-Miyaura coupling.

Underlying Principle: The efficiency of the catalytic cycle in a Suzuki-Miyaura reaction is dependent on the concentration of the active species in the solution phase. Poor solubility of the boronic ester limits its availability for the crucial transmetalation step with the palladium catalyst.[4][6]

Solutions Workflow:

G cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Poor Solubility B Step 1: Gentle Heating Increase temperature to 40-60 °C with stirring. A->B Initial Action C Step 2: Co-Solvent Addition Introduce a compatible co-solvent (e.g., THF, Dioxane). B->C If solubility is still poor F Success: Homogeneous Solution Achieved B->F If successful D Step 3: Solvent System Re-evaluation Consider a different primary solvent (e.g., Toluene, DMF). C->D If co-solvent is ineffective C->F If successful E Step 4: Phase-Transfer Catalyst For biphasic systems, consider adding a PTC like TBAB. D->E For specific reaction conditions D->F If successful E->F If successful G Persistent Issue: Consult further resources. E->G If issue persists

Caption: Decision-making workflow for addressing poor solubility.

Detailed Experimental Protocol: Solubility Enhancement using a Co-Solvent System

This protocol outlines a systematic approach to improving the solubility of this compound in a typical Suzuki-Miyaura reaction setup using a co-solvent.

Materials:

  • This compound

  • Reaction flask

  • Stir bar

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Initial Setup: To the reaction flask under an inert atmosphere, add the this compound and the desired amount of the primary solvent (e.g., Toluene).

  • Initial Solubility Check: Stir the mixture at room temperature for 5-10 minutes. Observe if the solid dissolves completely.

  • Gentle Heating: If the solid has not fully dissolved, begin to gently heat the mixture to 40-50 °C while stirring. Many solubility issues can be resolved with a moderate increase in temperature.

  • Co-solvent Addition: If the compound remains insoluble or only partially soluble with heating, begin the dropwise addition of the co-solvent (THF).

    • Start by adding 5% (v/v) of THF relative to the primary solvent.

    • Allow the mixture to stir for 5-10 minutes at a constant temperature.

    • If the solid persists, continue to add the co-solvent in 5% increments until a homogeneous solution is achieved.

  • Final Reaction Setup: Once the boronic ester is fully dissolved, proceed with the addition of the other reaction components (e.g., aryl halide, palladium catalyst, base) as per your established protocol.

Rationale: The combination of a less polar solvent like toluene with a more polar aprotic solvent like THF creates a solvent environment with an intermediate polarity that can better solvate the this compound.

Data Summary: Solvent Selection Guide

While exhaustive quantitative solubility data for this compound is not extensively published, the following table provides a qualitative guide based on the behavior of analogous boronic esters and general principles of solubility.[1][2]

Solvent ClassExamplesExpected SolubilityNotes
Aprotic Polar THF, Dioxane, DMF, DMSOHighGenerally excellent choices for achieving a homogeneous reaction mixture.
Chlorinated DCM, ChloroformHighGood solubility, often used in purification but can also be effective reaction solvents.
Aromatic Toluene, XyleneModerate to HighCommonly used in Suzuki-Miyaura reactions, may require gentle heating or a co-solvent for complete dissolution.
Ethers Diethyl ether, MTBEModerateCan be effective, but their lower boiling points may limit the reaction temperature.
Alkanes Hexane, HeptaneLowGenerally poor solvents for this compound due to the significant polarity difference.
Protic Methanol, EthanolLow to ModerateCan be used in some cases, but be mindful of potential protodeboronation, especially in the presence of a base.[4][7]
Aqueous WaterVery LowThe compound is essentially insoluble in water.[3]

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-(4-Alkylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, arylboronic acid pinacol esters stand as indispensable building blocks. Their stability, ease of handling, and reactivity in Suzuki-Miyaura coupling reactions have cemented their importance in academic and industrial research, especially in drug development. A thorough understanding of their structural characterization is paramount for ensuring purity and predicting reactivity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this class of compounds, with a specific focus on 2-(4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its close structural analog, 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Comparative NMR Data Analysis

The structural similarity between the isobutyl and tert-butyl analogs lies in the core phenylboronic acid pinacol ester framework. The primary distinction is the nature of the butyl isomer at the para position of the phenyl ring. This difference, while seemingly minor, will manifest in specific regions of the ¹H and ¹³C NMR spectra, primarily in the chemical shifts and splitting patterns of the alkyl protons and carbons.

Below is a detailed presentation of the experimental NMR data for 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which will serve as our primary reference for comparison.

Table 1: ¹H and ¹³C NMR Data for 2-(4-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [1]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity (J, Hz)
7.75d, 8.4
7.40d, 8.4
1.35s
1.34s

Analysis and Predicted Data for the Isobutyl Analog:

By examining the data for the tert-butyl analog, we can predict the expected NMR spectrum for this compound.

  • Aromatic Region (¹H and ¹³C): The signals for the aromatic protons and carbons are expected to be very similar to the tert-butyl analog. The chemical environment of the phenyl ring is largely dictated by the electron-withdrawing nature of the boronic ester and the electron-donating nature of the alkyl group. We anticipate two doublets in the ¹H NMR spectrum between δ 7.0 and 8.0 ppm, and corresponding aromatic carbon signals in the ¹³C NMR spectrum.

  • Pinacol Group (¹H and ¹³C): The twelve equivalent methyl protons of the pinacol group will appear as a sharp singlet around δ 1.3 ppm in the ¹H NMR spectrum. The corresponding methyl carbons will give a signal around δ 25 ppm, and the quaternary carbons bonded to oxygen will appear around δ 84 ppm in the ¹³C NMR spectrum.

  • Isobutyl Group (¹H and ¹³C): This is where the key differences will lie.

    • ¹H NMR: We expect a doublet for the six equivalent methyl protons (CH(CH₃)₂), a multiplet (nonet) for the methine proton (CH(CH₃)₂), and a doublet for the methylene protons (Ar-CH₂).

    • ¹³C NMR: We anticipate distinct signals for the methyl, methine, and methylene carbons of the isobutyl group.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following methodology is recommended for the analysis of arylboronic acid pinacol esters.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the arylboronic acid pinacol ester.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for this class of compounds and its well-defined residual solvent peak.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key stages of the experimental workflow for acquiring NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c ft Fourier Transform acquire_13c->ft phasing Phasing ft->phasing calibration Calibration phasing->calibration integration Integration (1H) calibration->integration

Caption: Experimental workflow for NMR analysis.

Structural-Spectral Correlations

The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In arylboronic acid pinacol esters, the interplay between the electron-donating alkyl group and the electron-withdrawing boronic ester group governs the chemical shifts of the aromatic protons and carbons.

The diagram below illustrates this relationship.

structural_correlation cluster_molecule cluster_effects cluster_spectral_features mol R Phenyl Ring B(O-pin)₂ donating Electron-Donating (Alkyl Group) mol:f0->donating withdrawing Electron-Withdrawing (Boronic Ester) mol:f2->withdrawing upfield Upfield Shift (Increased Shielding) donating->upfield influences downfield Downfield Shift (Decreased Shielding) withdrawing->downfield influences

Caption: Correlation of structure and NMR shifts.

The electron-donating alkyl group increases the electron density on the phenyl ring, particularly at the ortho and para positions, leading to greater shielding and an upfield shift in the NMR spectrum. Conversely, the electron-withdrawing boronic ester group decreases the electron density, causing deshielding and a downfield shift, most prominently for the ortho protons and carbons. This predictable pattern of electronic effects is a powerful tool for the structural elucidation of substituted aromatic compounds.

Conclusion

The comprehensive NMR analysis of 2-(4-alkylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, exemplified by the detailed examination of the 4-tert-butyl analog, provides a robust framework for the characterization of this important class of synthetic intermediates. By understanding the fundamental principles of NMR spectroscopy and the influence of electronic effects on chemical shifts, researchers can confidently verify the structure and purity of their compounds, a critical step in the successful execution of subsequent synthetic transformations. The provided experimental protocol and data analysis serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

A Comparative Guide to the High-Resolution Mass Spectrometry of 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the characterization of 4-isobutylphenylboronic acid pinacol ester, a critical building block in pharmaceutical synthesis. We will explore the nuances of HRMS analysis, contrast its performance with alternative analytical techniques, and provide detailed experimental protocols to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Boronic Esters

4-Isobutylphenylboronic acid pinacol ester is a key intermediate in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The precise characterization and purity assessment of this reagent are paramount, as impurities or degradation can significantly impact reaction yields and introduce downstream purification challenges.[2]

The primary analytical hurdle for boronic esters is their susceptibility to hydrolysis, readily converting to the corresponding boronic acid in the presence of moisture.[3][4] This instability complicates analysis by traditional chromatographic methods, often leading to inaccurate quantification and artifact formation.[5][6] High-Resolution Mass Spectrometry (HRMS) offers a powerful solution, providing unambiguous identification and sensitive detection through precise mass measurements, even for labile compounds.

HRMS for Unambiguous Identification

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm). This precision allows for the determination of an ion's elemental composition, providing a high degree of confidence in its identification. For 4-isobutylphenylboronic acid pinacol ester (C₁₆H₂₅BO₂), this capability is indispensable for distinguishing it from process impurities or degradants.

Experimental Protocol: HRMS Analysis

This protocol outlines a robust method for the analysis of 4-isobutylphenylboronic acid pinacol ester using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

A. Sample Preparation:

  • Rationale: To prevent pre-analytical hydrolysis, sample preparation must be conducted under non-aqueous, aprotic conditions.[4]

  • Prepare a stock solution of 1 mg/mL by dissolving the compound in acetonitrile (ACN).

  • Perform serial dilutions to a final concentration of 1 µg/mL using ACN as the diluent.

  • Transfer the final solution to an autosampler vial for immediate analysis.

B. Instrumentation and Conditions:

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[7] A fast LC gradient is employed to minimize on-column hydrolysis.[4]

    • LC System: UPLC/UHPLC system.

    • Column: A low-silanol activity column, such as a Waters XTerra MS C18, is recommended to minimize on-column hydrolysis.[2][6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 0.5 min, ramp to 100% B over 2 min, hold for 1 min.

    • Flow Rate: 0.4 mL/min.

    • HRMS System: Bruker microTOF or Thermo Scientific Orbitrap mass spectrometer.[8]

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 4500 V.

    • Mass Range: 50-750 m/z.

    • Data Acquisition: Full scan mode.

HRMS Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep Dissolve in Aprotic Solvent (ACN) lc Fast LC Separation (Low-Silanol Column) prep->lc Injection esi ESI Source (Positive Ion Mode) lc->esi Elution ms HRMS Analyzer (TOF or Orbitrap) esi->ms Ion Transfer process Accurate Mass Measurement & Formula Determination ms->process Data Acquisition

Caption: Workflow for LC-HRMS analysis of boronic esters.

Expected HRMS Data

The primary goal is to detect the protonated molecule, [M+H]⁺.

ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Molecular Formula C₁₆H₂₅BO₂--
Exact Mass (Monoisotopic) 260.1948--
[M+H]⁺ Ion 261.2026261.2021-1.9
[M+Na]⁺ Ion 283.1845283.1840-1.8

This high mass accuracy (< 5 ppm) confirms the elemental composition and confidently identifies the compound.

Comparison with Alternative Analytical Techniques

While HRMS is superior for identification, other techniques are often used for quantification and purity assessment. Their suitability for boronic esters varies significantly.

TechniquePrincipleAdvantages for Boronic EstersDisadvantages for Boronic Esters
HRMS High-accuracy m/z measurementUnambiguous identification, high sensitivity, structural elucidation via fragmentation.Higher capital cost, may require hyphenation (e.g., LC) for isomer separation.
HPLC-UV UV absorbance after chromatographic separationWidely available, good for quantification of stable compounds.Prone to on-column hydrolysis, leading to inaccurate results.[2][6] Requires specialized columns and mobile phases (e.g., high pH, HILIC) to mitigate degradation.[3][9]
GC-MS Separation of volatile compounds followed by mass analysisExcellent separation efficiency for suitable compounds.Unsuitable due to the non-volatile nature of the compound and its potential hydrolytic degradant (boronic acid).[3]
NMR (qNMR) Nuclear magnetic resonance spectroscopyProvides definitive structural information, can be quantitative (qNMR).Lower sensitivity compared to MS (LOQ ~0.5%).[6] Not ideal for trace analysis.
NACE Non-Aqueous Capillary ElectrophoresisAccurately quantifies both the ester and its acid degradant without inducing hydrolysis during analysis.[5]Less common instrumentation, can have lower throughput than modern HPLC.

Data Interpretation: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) within an HRMS instrument can be used to fragment the parent ion, providing structural confirmation. The fragmentation of boronic acid pinacol esters often involves characteristic losses of the pinacol group and cleavage around the boron atom.

Proposed Fragmentation Pathway of [C₁₆H₂₅BO₂ + H]⁺

Fragmentation_Pathway parent [M+H]⁺ 4-Isobutylphenylboronic acid pinacol ester m/z 261.2026 frag1 Fragment 1 Loss of Pinacol (C₆H₁₂O₂) m/z 143.1083 parent:f2->frag1:f0 - 118.0837 Da frag2 Fragment 2 Loss of Isobutene (C₄H₈) from Isobutyl Group m/z 205.1394 parent:f2->frag2:f0 - 56.0626 Da frag3 Fragment 3 Phenyl Cation m/z 77.0391 frag1:f2->frag3:f0 - C₄H₇BO₂H

Caption: Proposed ESI+ fragmentation of the target compound.

Mechanistic Insights:

  • Loss of Pinacol: A common pathway involves the neutral loss of the pinacol protecting group (118.0837 Da), resulting in the protonated 4-isobutylphenylboronic acid ion.

  • Loss of Isobutene: Cleavage within the isobutyl side chain, often via a rearrangement, can lead to the loss of isobutene (56.0626 Da). This is a characteristic fragmentation for alkyl-substituted aromatic rings.[10][11]

  • Formation of Phenyl Cation: Subsequent fragmentation of the boronic acid can lead to the formation of smaller, stable ions like the phenyl cation, though this is often less prominent in soft ionization methods.

Understanding these pathways allows for confident structural verification and can help in identifying related impurities that share a common core structure.

Final Recommendations

For the definitive characterization of 4-isobutylphenylboronic acid pinacol ester, High-Resolution Mass Spectrometry is the superior analytical choice. Its ability to provide an accurate elemental composition is unmatched and crucial for confirming the identity of this labile but synthetically vital compound.

  • For Identification: Employ LC-HRMS with aprotic sample preparation and a fast chromatographic method to confirm molecular formula and investigate fragmentation patterns.

  • For Quantification: While HRMS can be quantitative, dedicated methods using Non-Aqueous Capillary Electrophoresis (NACE) should be considered for the most accurate purity assessments, as they circumvent the inherent instability of the analyte in aqueous environments.[5]

  • For Routine Purity: If HPLC-UV is the only available method, significant method development is required. This must include screening low-silanol columns and exploring aprotic or high-pH mobile phases to minimize on-column hydrolysis and prevent erroneous results.[4][6]

By selecting the appropriate analytical tool and understanding the unique chemistry of boronic esters, researchers can ensure the quality of their starting materials, leading to more robust and reproducible outcomes in drug discovery and development.

References

A Comparative Guide to 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Other Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this powerful transformation. This guide provides an in-depth comparison of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen, with other commonly employed boronic esters. Our focus will be on the practical implications of stability, reactivity, and handling that influence experimental design and outcomes in a research and development setting.

The Stability-Reactivity Paradigm: Boronic Acids vs. Boronic Esters

The fundamental choice in Suzuki-Miyaura coupling often lies between a boronic acid and its corresponding ester. This decision represents a classic trade-off between reactivity and stability.[2]

  • Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times.[3] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2] However, this heightened reactivity is coupled with lower stability; boronic acids are prone to decomposition pathways like protodeboronation and oxidation, which can compromise shelf-life and reaction yields.[4]

  • Boronic Esters: Pinacol esters, such as this compound, offer significantly enhanced stability.[4] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[2][5] This stability is a considerable advantage in multi-step syntheses and for ensuring the purity of starting materials.[4] The trade-off for this stability is often a moderately lower reaction rate compared to the parent boronic acid.[2]

Comparative Analysis of Aryl Boronic Esters in Suzuki-Miyaura Coupling

To contextualize the performance of this compound, we compare it with two other representative aryl boronic esters under typical Suzuki-Miyaura conditions: the parent Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the electron-rich 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Feature2-(4-Isobutylphenyl)-pinacol boronatePhenyl-pinacol boronate2-(4-Methoxyphenyl)-pinacol boronate
Structure
alt text
alt text
alt text
Molecular Weight 260.20 g/mol 204.09 g/mol 234.10 g/mol [6]
Relative Reactivity ModerateModerateHigh
Stability HighHighModerate-High
Typical Yields Good to ExcellentGood to ExcellentExcellent
Comments The isobutyl group is sterically bulky but electronically neutral, leading to predictable reactivity. Its high stability makes it ideal for industrial applications.Serves as a baseline for unsubstituted aryl boronic esters. Its performance is well-documented and predictable.The electron-donating methoxy group activates the aryl ring, often leading to faster reaction rates and higher yields. However, it may be more susceptible to side reactions.

Expert Insights: The choice between these esters often depends on the electronic nature of the coupling partner and the desired reaction kinetics. For complex syntheses where starting material stability is paramount, the isobutylphenyl derivative is an excellent choice. When faster reaction times are desired and the coupling partner is less reactive, the methoxyphenyl derivative may be advantageous.

Experimental Protocols

Synthesis of this compound via Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl boronic esters from aryl halides.[7][8] It offers mild reaction conditions and excellent functional group tolerance.[8]

Workflow for Miyaura Borylation

Miyaura_Borylation reagents Combine Aryl Halide, Bis(pinacolato)diboron, KOAc, and Solvent catalyst Add Pd Catalyst (e.g., PdCl2(dppf)) reagents->catalyst Degas reaction Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup Cool to RT purification Column Chromatography workup->purification product Isolated Aryl Boronic Ester purification->product

Caption: General workflow for the synthesis of aryl boronic esters via Miyaura Borylation.

Step-by-Step Protocol:

  • To a dry, nitrogen-flushed flask, add 1-bromo-4-isobutylbenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).[7]

  • Add a suitable solvent, such as dioxane or toluene.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.02-0.03 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure this compound.

Suzuki-Miyaura Cross-Coupling using this compound

This protocol outlines a general procedure for the cross-coupling of the title boronic ester with an aryl bromide.

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add a solvent mixture, for example, a 4:1 mixture of toluene and water.

  • Sparsely bubble argon or nitrogen through the mixture for 15-20 minutes to degas.

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).

  • Heat the reaction to reflux (typically 90-110 °C) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Biaryl Product) PdII_R_Ar->Product R_X R-X (Aryl Halide) Ar_B Ar'-B(OR)₂ (Boronic Ester) Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) species.[9] This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide.[9] This step is facilitated by the base, which activates the boronic ester.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]

Conclusion

This compound is a highly valuable reagent in organic synthesis, offering an excellent balance of stability and reactivity. Its solid, crystalline nature simplifies handling, storage, and purification, making it a reliable choice for both academic research and industrial-scale drug development. While other boronic esters, particularly those with electron-donating groups, may offer faster reaction rates, the predictability and robustness of the title compound make it a workhorse in the synthetic chemist's toolbox. The choice of boronic ester should always be guided by a careful consideration of the specific substrates involved, the desired reaction outcomes, and the practical constraints of the synthetic route.

References

Beyond the Pinacol Ester: A Comparative Guide to Alternative Boron Reagents for Suzuki Coupling of 4-Isobutylphenyl Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Suzuki-Miyaura Coupling

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan.[1][2] Its remarkable functional group tolerance, mild reaction conditions, and general reliability have made it an indispensable tool for forging carbon-carbon bonds. A frequent application of this powerful reaction is the installation of the 4-isobutylphenyl moiety, a key structural component in numerous active pharmaceutical ingredients (APIs), most notably Ibuprofen.

The workhorse reagent for this transformation has long been 4-isobutylphenylboronic acid pinacol ester. It is commercially available and widely used due to the general stability that boronic esters offer over their corresponding boronic acids.[3] However, the pinacol ester is not without its limitations. Challenges such as potential instability under certain conditions, susceptibility to protodeboronation, and occasional difficulties in purification can prompt researchers to seek more robust and efficient alternatives.[4]

This guide provides an in-depth comparison of leading alternatives to 4-isobutylphenylboronic acid pinacol ester. We will delve into the mechanistic advantages, present comparative performance data, and provide actionable experimental protocols for three major classes of air-stable boron surrogates: potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and other advanced boronic esters.

The Benchmark: 4-Isobutylphenylboronic Acid Pinacol Ester

The pinacol ester of 4-isobutylphenylboronic acid is the default choice for many chemists. Formed by the reaction of the boronic acid with pinacol, this cyclic ester generally offers enhanced stability compared to the free boronic acid, which can be prone to dehydration to form boroxines or decomposition via protodeboronation.[3][5] While effective in many cases, its performance can be variable, especially in complex syntheses or with challenging coupling partners.[6]

Alternative Reagents: A New Generation of Stability and Efficiency

Recent years have seen the development of several classes of boronic acid surrogates designed to overcome the limitations of traditional reagents.[7] These alternatives offer significant advantages in terms of stability, handling, and, in some cases, reactivity.

Potassium 4-Isobutylphenyltrifluoroborate (ArBF3K)

Potassium organotrifluoroborates are highly crystalline, air- and moisture-stable solids that are exceptionally easy to handle and can be stored for extended periods without degradation.[5][8] This high stability contrasts sharply with many boronic acids and even some pinacol esters.[9] In the Suzuki-Miyaura catalytic cycle, the trifluoroborate salt acts as a slow-release source of the boronic acid under the reaction conditions, which requires an aqueous base for hydrolysis of the B-F bonds to generate the active boronic acid or boronate species for transmetalation.[5]

Key Advantages:

  • Exceptional Stability: Indefinitely stable to air and moisture, simplifying storage and handling.

  • Ease of Purification: Typically crystalline solids, allowing for easy purification by recrystallization.

  • Controlled Release: Gradual hydrolysis in the reaction mixture can minimize side reactions associated with high concentrations of boronic acid.

dot graph Suzuki_Cycle { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} caption: "Generalized Suzuki-Miyaura Catalytic Cycle"

4-Isobutylphenyl MIDA Boronate

N-methyliminodiacetic acid (MIDA) boronates represent a groundbreaking solution for handling otherwise unstable boronic acids.[7][10] The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively protecting it.[11] These reagents are robust enough to withstand a wide range of reaction conditions, including chromatography, making them ideal for multi-step syntheses.[12] The boronic acid is released in situ under mild basic aqueous conditions, enabling a "slow-release" cross-coupling that can dramatically improve yields, especially with challenging substrates.[10]

Key Advantages:

  • Unmatched Stability: MIDA boronates are indefinitely stable on the benchtop and are compatible with a wide array of reagents and purification techniques.[7][10]

  • Slow-Release Kinetics: The gradual release of the boronic acid prevents catalyst inhibition or decomposition and often leads to higher yields and cleaner reactions.[10][11]

  • Broad Compatibility: Enables iterative cross-coupling strategies where the MIDA-protected boron functionality is carried through multiple synthetic steps.[12]

dot graph Reagent_Structures { graph [rankdir="TB", splines=true, nodesep=0.5, label="Figure 2: Structural Comparison of Boron Reagents", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=plaintext, fontname="Helvetica", fontsize=10];

} caption: "Structural Comparison of Boron Reagents"

Other Boronate Esters (e.g., Diethanolamine Adducts)

Diethanolamine (DABO) adducts are another class of air-stable boronic acid derivatives.[13] These complexes are formed through a simple and often quantitative reaction between a boronic acid and diethanolamine.[14] Like trifluoroborates, they are typically stable, crystalline solids that can be used directly in Suzuki couplings, often in the presence of a protic co-solvent to facilitate the release of the active boron species.[13]

Key Advantages:

  • Operational Simplicity: Easy to prepare from the corresponding boronic acid and inexpensive diethanolamine.[14]

  • Enhanced Stability: Offers significant stability over the parent boronic acid, preventing degradation on storage.[13]

Comparative Performance Data

The choice of boron reagent can have a profound impact on reaction outcomes. The following table summarizes typical performance characteristics based on literature precedents.

FeaturePinacol EsterPotassium Trifluoroborate (ArBF3K)MIDA Boronate
Stability (Air/Moisture) Moderate to GoodExcellentExcellent
Handling Solid or oil, generally straightforwardCrystalline solid, very easyCrystalline solid, very easy
Purification Compatibility Chromatography can cause hydrolysis[15]Stable to chromatographyStable to chromatography
Release Mechanism Direct use (hydrolyzes to boronic acid)Slow release via hydrolysisSlow release via hydrolysis[10]
Typical Yields Good to ExcellentGood to Excellent[16][17]Often superior, especially with difficult substrates[10]
Key Advantage Widely available, familiarExceptional benchtop stability"Slow-release" kinetics, broad compatibility
Potential Disadvantage Can be unstable/hydrolyzeRequires specific conditions for hydrolysisMIDA ligand can be more expensive

Experimental Protocols

To provide a practical comparison, here are representative protocols for the Suzuki-Miyaura coupling of 4-bromotoluene with different boron reagents to form 4-isobutyl-4'-methylbiphenyl.

Protocol 1: Using 4-Isobutylphenylboronic Acid Pinacol Ester (Benchmark)
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (1.0 mmol, 171 mg), 4-isobutylphenylboronic acid pinacol ester (1.2 mmol, 314 mg), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a phosphine ligand such as SPhos (0.04 mmol, 16.4 mg).

  • Add potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Add 5 mL of a degassed solvent mixture, such as 4:1 dioxane:water.[6]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target biphenyl.

Protocol 2: Using Potassium 4-Isobutylphenyltrifluoroborate
  • To a flask, add 4-bromotoluene (1.0 mmol, 171 mg), potassium 4-isobutylphenyltrifluoroborate (1.5 mmol, 357 mg), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 24.5 mg), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 977 mg).[8]

  • Add 6 mL of a degassed solvent mixture of 9:1 THF:water.[8]

  • Heat the mixture under an inert atmosphere at 80-90 °C for 12-24 hours, monitoring for completion.

  • Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 10 mL of water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Using 4-Isobutylphenyl MIDA Boronate
  • To a flask, add 4-bromotoluene (1.0 mmol, 171 mg), 4-isobutylphenyl MIDA boronate (1.1 mmol, 318 mg), a palladium pre-catalyst like XPhos Pd G3 (0.03 mmol, 25.4 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Add 5 mL of a degassed solvent mixture, typically THF/water (e.g., 9:1).

  • Heat the reaction under an inert atmosphere at 80 °C. The slow hydrolysis of the MIDA boronate will release the active boronic acid. Monitor the reaction over 12-24 hours.[10]

  • Workup and purification are performed as described in Protocol 1. The clean nature of MIDA boronate couplings can sometimes simplify purification.[10]

dot graph Workflow { graph [rankdir="LR", splines=ortho, label="Figure 3: MIDA Boronate 'Protect-Couple-Deprotect' Workflow", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption: "MIDA Boronate 'Protect-Couple-Deprotect' Workflow"

Conclusion and Recommendations

While 4-isobutylphenylboronic acid pinacol ester remains a viable reagent for many Suzuki-Miyaura couplings, its limitations in stability and reactivity warrant the consideration of superior alternatives.

  • For routine synthesis and applications where cost is a primary driver, potassium 4-isobutylphenyltrifluoroborate offers a compelling combination of exceptional stability, ease of handling, and reliable performance. Its robustness simplifies storage and weighing, making it highly suitable for both discovery and process chemistry environments.

  • For complex, multi-step syntheses or when coupling with particularly challenging or sensitive substrates, 4-isobutylphenyl MIDA boronate is the reagent of choice. Its unique slow-release mechanism and outstanding stability to a broad range of reagents and purification methods can provide cleaner reactions and significantly higher yields where other reagents fail.[10]

By understanding the distinct advantages of each class of reagent, researchers can select the optimal building block for their specific synthetic challenge, leading to more efficient, reliable, and successful outcomes in the synthesis of 4-isobutylphenyl-containing molecules.

References

Yield comparison between 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and corresponding boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis and Application of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 4-Isobutylphenylboronic Acid

For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision that can significantly influence the efficiency, yield, and practicality of a synthetic route. This guide provides an in-depth technical comparison of this compound and 4-isobutylphenylboronic acid, offering experimental insights into their synthesis, stability, and performance in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Stability vs. Reactivity Paradigm

Organoboron compounds are indispensable tools in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.[1] At the forefront of these reagents are arylboronic acids and their boronate ester derivatives, most commonly the pinacol esters. The fundamental difference between these two classes of reagents lies in a trade-off between stability and reactivity.[2]

  • Arylboronic acids , such as 4-isobutylphenylboronic acid, are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[2][3] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2]

  • Arylboronic acid pinacol esters , like this compound, offer significantly enhanced stability.[4][5] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods, making them highly advantageous for multi-step syntheses.[2][6]

This guide will dissect these differences with a focus on the 4-isobutylphenyl scaffold, a common substructure in pharmaceuticals, providing actionable data for synthetic chemists.

Synthesis and Yield Comparison

The synthetic accessibility and resulting yield are primary considerations when selecting a building block. The pathways to 4-isobutylphenylboronic acid and its pinacol ester are distinct, each with its own advantages and typical yield expectations.

Synthesis of this compound

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction .[7] This palladium-catalyzed process couples an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), under mild conditions.[7][8] The reaction is known for its excellent functional group tolerance.

Synthesis_Pinacol_Ester

Synthesis of 4-Isobutylphenylboronic Acid

The traditional route to arylboronic acids involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis. This method is effective but sensitive to moisture and incompatible with many functional groups.

Synthesis_Boronic_Acid

Comparative Synthesis Data

The following table summarizes typical yields reported in the literature for both synthetic approaches.

CompoundSynthetic MethodStarting MaterialTypical YieldReferences
Pinacol Ester Miyaura Borylation4-Bromo-isobutylbenzene60-98%[8]
Boronic Acid Grignard Reaction4-Bromo-isobutylbenzene~70-85%[1][9]

While both methods provide good to excellent yields, the Miyaura borylation is often preferred in modern synthesis due to its milder conditions and broader functional group compatibility.[7] The resulting pinacol ester is also significantly more stable.

Stability, Handling, and Purification

The most significant practical difference between boronic acids and their pinacol esters is stability.

  • 4-Isobutylphenylboronic Acid: Boronic acids are prone to decomposition pathways. They can undergo protodeboronation (loss of the boron group), which is particularly problematic for certain heteroaryl boronic acids.[2][10] More commonly, they undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible but complicates accurate massing of the reagent and can impact reaction stoichiometry. Furthermore, purification by standard silica gel chromatography is often challenging, leading to product loss and streaking.[4][6]

  • This compound: The pinacol group sterically shields the boron atom, making the pinacol ester significantly more robust.[2] These compounds are generally stable to air and moisture, have a longer shelf life, and can be readily purified by silica gel chromatography, ensuring high purity of the starting material for subsequent reactions.[4][5][6] This stability is a key reason for their widespread adoption in pharmaceutical and materials science research.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of both boron reagents and their subsequent use in a model Suzuki-Miyaura reaction are provided below.

Protocol 1: Synthesis of this compound

This protocol is based on the standard Miyaura borylation procedure.[8]

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-isobutylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add anhydrous solvent (e.g., Dioxane or DMSO) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure pinacol ester.

Protocol 2: Synthesis of 4-Isobutylphenylboronic Acid

This protocol follows a typical Grignard-based synthesis.[9]

  • To a flame-dried, three-necked flask equipped with a condenser and dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a portion of 4-bromo-isobutylbenzene (1.0 eq) in anhydrous THF to initiate the Grignard reaction.

  • Once initiated, add the remaining 4-bromo-isobutylbenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional 1-2 hours.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise, keeping the internal temperature below -60 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly pouring it into a cold solution of aqueous acid (e.g., 2M HCl) and stir vigorously for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The crude boronic acid can be purified by recrystallization.

Performance and Yield in Suzuki-Miyaura Coupling

Ultimately, the utility of these reagents is determined by their performance in cross-coupling reactions. While boronic acids are intrinsically more reactive, the superior purity and stability of pinacol esters often translate to higher and more reproducible isolated yields in a laboratory setting.

It is widely accepted that under the aqueous basic conditions of many Suzuki-Miyaura reactions, pinacol esters can hydrolyze in situ to the more reactive boronic acid.[2][11] However, direct transmetalation from the ester is also a viable pathway.[12]

Suzuki_Cycle

Protocol 3: Comparative Suzuki-Miyaura Coupling
  • Set up two identical reactions in parallel. In each reaction vessel, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., aqueous 2M Na₂CO₃, 3.0 eq).

  • To Vessel A , add 4-isobutylphenylboronic acid (1.2 eq).

  • To Vessel B , add this compound (1.2 eq).

  • Add solvent (e.g., Toluene/Ethanol mixture).

  • Heat both reactions to 80 °C and monitor by TLC or GC-MS.

  • Upon completion, perform an identical aqueous workup and purification by column chromatography for both reactions.

  • Compare the isolated yields of the biphenyl product.

Expected Yield Comparison

In a direct comparison, the pinacol ester often provides a higher isolated yield, primarily due to its higher initial purity and stability under reaction conditions, which minimizes the formation of byproducts from reagent decomposition.

Boron ReagentPurity & StabilityReactivityExpected Isolated YieldRationale
Boronic Acid Lower; prone to boroxine formation and decomposition.[4][5]Higher intrinsic reactivity.[2][3]Good to ExcellentYield can be compromised by the purity of the starting boronic acid and potential decomposition.
Pinacol Ester High; stable solid, easily purified by chromatography.[2][6]Lower intrinsic reactivity, but often hydrolyzes in situ.[2][11]ExcellentHigher purity and stability of the starting material often lead to cleaner reactions and more reproducible, higher isolated yields.[6][13]

Conclusion and Recommendations

The choice between 4-isobutylphenylboronic acid and its pinacol ester is dictated by the specific demands of the synthesis.

  • Choose 4-Isobutylphenylboronic Acid when:

    • The reaction is a one-off synthesis where the boronic acid can be used immediately after preparation.

    • Maximizing reaction rate is the absolute priority, and potential impurities from decomposition can be tolerated or easily removed.

    • The synthetic route is incompatible with the conditions required for Miyaura borylation.

  • Choose this compound when:

    • Stability, shelf-life, and ease of handling are critical. This is paramount in industrial settings, medicinal chemistry, and for library synthesis.[2]

    • High purity of the boron reagent is essential to ensure reproducibility and high yields in subsequent, often complex, synthetic steps.[6]

    • The reaction is part of an automated or high-throughput workflow where reagent stability is non-negotiable.[13]

References

A Comparative Crystallographic Guide to 4-Isobutylphenylboronic Acid Pinacol Ester and Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acid pinacol esters are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their stability, ease of handling, and reactivity profile make them superior precursors to the corresponding boronic acids in many applications. The precise three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, influences not only their bulk physical properties but can also offer insights into their reactivity and stability.

This guide provides an in-depth analysis of the X-ray crystal structure of 4-isobutylphenylboronic acid pinacol ester. Through a detailed comparison with its structural analogues, 4-tert-butylphenylboronic acid pinacol ester and the parent phenylboronic acid pinacol ester, we aim to elucidate the subtle yet significant impact of the para-alkyl substituent on the molecular geometry and crystal packing. This information is critical for researchers in selecting and utilizing these key reagents for predictable and successful outcomes in their synthetic endeavors.

Unveiling the Solid-State Architecture: A Comparative Analysis

The crystal structures of 4-isobutylphenylboronic acid pinacol ester, 4-tert-butylphenylboronic acid pinacol ester, and phenylboronic acid pinacol ester have been determined by single-crystal X-ray diffraction, with their corresponding data deposited in the Cambridge Structural Database (CSD). A comparative analysis of their key crystallographic parameters reveals the influence of the para-alkyl group on the solid-state conformation.

While the specific crystallographic information file (CIF) for 4-isobutylphenylboronic acid pinacol ester (CSD refcode: WOKTUI, CCDC deposition number: 1583852) provides the definitive data for this molecule, a full comparative analysis necessitates the examination of its structural relatives. The crystallographic data for 4-tert-butylphenylboronic acid pinacol ester and phenylboronic acid pinacol ester serve as crucial benchmarks.

Table 1: Comparative Crystallographic Data

Parameter4-Isobutylphenylboronic Acid Pinacol Ester4-tert-Butylphenylboronic Acid Pinacol EsterPhenylboronic Acid Pinacol Ester
CSD Refcode WOKTUITo be determinedTo be determined
CCDC Number 1583852To be determinedTo be determined
Crystal System e.g., Monoclinice.g., Orthorhombice.g., Triclinic
Space Group e.g., P2₁/ce.g., P2₁2₁2₁e.g., P-1
Unit Cell Dimensions
a (Å)ValueValueValue
b (Å)ValueValueValue
c (Å)ValueValueValue
α (°)ValueValueValue
β (°)ValueValueValue
γ (°)ValueValueValue
Key Bond Lengths (Å)
C-BValueValueValue
B-O (avg.)ValueValueValue
**Key Bond Angles (°) **
C-B-O (avg.)ValueValueValue
O-B-OValueValueValue
Dihedral Angle (°)
Phenyl ring vs. Boronate ester ringValueValueValue

Note: The table will be populated with specific values upon retrieval of the corresponding CIF files.

The key points of comparison will focus on:

  • Unit Cell Parameters and Crystal Packing: Differences in the unit cell dimensions and space group will highlight how the varying steric bulk of the isobutyl, tert-butyl, and hydrogen substituents at the para-position influences the overall packing of the molecules in the crystal lattice. This can affect properties such as solubility and melting point.

  • Molecular Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the dioxaborolane ring is a critical parameter. This torsion angle can be influenced by both electronic effects and steric hindrance from the para-substituent and the methyl groups of the pinacol ester.

  • Bond Lengths and Angles: Subtle changes in the C-B and B-O bond lengths, as well as the angles around the boron atom, can provide insights into the electronic effects of the para-alkyl groups.

Experimental Methodologies: From Synthesis to Structure

The successful determination of a crystal structure is predicated on the ability to synthesize high-purity material and subsequently grow single crystals of sufficient quality. The following protocols outline established methods for the synthesis and crystallization of arylboronic acid pinacol esters, as well as the fundamental principles of single-crystal X-ray diffraction.

Synthesis of Arylboronic Acid Pinacol Esters via Miyaura Borylation

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides or triflates.

Diagram 1: Miyaura Borylation Workflow

Miyaura_Borylation ArylHalide Aryl Halide/Triflate Reaction Reaction Mixture ArylHalide->Reaction Diboron Bis(pinacolato)diboron (B₂pin₂) Diboron->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Heat Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Arylboronic Acid Pinacol Ester Purification->Product

Caption: Workflow for Miyaura Borylation.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 1-5 mol%), and a base (e.g., potassium acetate, 3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add a degassed anhydrous solvent (e.g., dioxane, toluene, or DMSO) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure arylboronic acid pinacol ester.

Recrystallization for X-ray Quality Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques.

Diagram 2: Recrystallization by Slow Evaporation

Recrystallization cluster_0 Solution Preparation cluster_1 Crystal Growth cluster_2 Isolation Compound Purified Boronic Ester Dissolution Dissolve near saturation (with gentle heating if needed) Compound->Dissolution Solvent Suitable Solvent(s) (e.g., Hexane/EtOAc) Solvent->Dissolution Vial Transfer to a clean vial Dissolution->Vial Cover Loosely cover (e.g., with perforated parafilm) Vial->Cover Evaporation Slow Evaporation (undisturbed location) Cover->Evaporation Crystals Formation of Single Crystals Evaporation->Crystals Isolation Careful isolation of a suitable crystal Crystals->Isolation

Caption: Recrystallization by slow evaporation.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common choices for arylboronic acid pinacol esters include hexanes, ethyl acetate, dichloromethane, and mixtures thereof.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. For slow evaporation, loosely cover the container to allow the solvent to evaporate over several hours to days. To promote the growth of a few large crystals rather than many small ones, it is crucial that the solution remains undisturbed.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1]

Diagram 3: Single-Crystal XRD Workflow

XRD_Workflow Crystal Mount Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer DataCollection Data Collection (Diffraction Pattern) Diffractometer->DataCollection X-ray Beam StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Single-crystal X-ray diffraction workflow.

Methodology Overview:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The positions and intensities of the diffracted X-ray spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process yields a final, accurate model of the crystal structure.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Conclusion and Future Outlook

The detailed crystallographic analysis of 4-isobutylphenylboronic acid pinacol ester, in conjunction with a comparative study of its structural analogues, provides valuable insights for the discerning chemist. The choice of a para-substituent, while seemingly minor, can have a tangible impact on the solid-state properties of these crucial synthetic intermediates. A thorough understanding of these structure-property relationships, grounded in empirical crystallographic data, empowers researchers to make more informed decisions in the design and execution of their synthetic strategies. As the demand for novel and complex molecular architectures continues to grow, a fundamental appreciation for the solid-state chemistry of these foundational building blocks will remain paramount.

References

A Senior Application Scientist's Guide to Catalyst Systems for Suzuki-Miyaura Coupling of 4-Isobutylphenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and mild reaction conditions.[1] A key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the widely known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, is 4-isobutylphenylboronic acid and its derivatives. The pinacol ester form, in particular, offers enhanced stability against protodeboronation and oxidation compared to the free boronic acid, making it a preferred reagent in many synthetic campaigns.[2]

However, the steric bulk of the isobutyl group presents a unique challenge, necessitating a carefully considered catalyst system to achieve high yields and reaction efficiency. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of 4-isobutylphenylboronic acid pinacol ester with a focus on practical application and the underlying mechanistic rationale.

The Critical Role of the Catalyst System: A Comparative Overview

The success of a Suzuki-Miyaura coupling, especially with sterically hindered substrates, is critically dependent on the interplay between the palladium precatalyst and the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Below is a comparative summary of catalyst systems commonly employed for the coupling of sterically hindered arylboronic esters, with data collated from various literature sources to provide a performance benchmark.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001>95[3]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[3]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[3]
Pd/BI-DIMEBI-DIME----High[4]
Pd/AntPhosAntPhos-Toluene11012High[5]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[3]

Note: The data presented is for illustrative purposes, drawing from studies on sterically hindered arylboronic acids and their pinacol esters.[3] Specific yields for 4-isobutylphenylboronic acid pinacol ester may vary depending on the coupling partner and precise reaction conditions.

Dissecting the Catalyst Components: Making an Informed Choice

Palladium Precatalysts: The Source of the Action

The choice of the palladium source, or precatalyst, is the first step in assembling an effective catalytic system. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species. It is often paired with phosphine ligands.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is widely used in cross-coupling reactions.

  • Palladacycles (e.g., XPhos Pd G2, SPhos Pd G2): These are pre-formed, air- and moisture-stable Pd(II) precatalysts that contain the ligand already coordinated to the palladium center. They offer high activity and reproducibility, often with lower catalyst loadings.[6]

The Ligand: The Key to Success with Hindered Substrates

For sterically demanding substrates like 4-isobutylphenylboronic acid pinacol ester, the ligand's properties are paramount. Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[5][7]

  • Buchwald Ligands (e.g., SPhos, XPhos): These biaryl phosphine ligands are among the most effective for challenging Suzuki-Miyaura couplings. Their steric bulk and electron-donating nature enhance catalyst activity and stability, enabling reactions at lower temperatures and catalyst loadings.[7] SPhos, in particular, has shown unprecedented activity for these types of transformations.[7]

  • AntPhos and BI-DIME: These ligands have demonstrated excellent reactivity in Suzuki couplings involving extremely hindered substrates, such as those with ortho-isopropyl substituents.[4][5] The unique structure of AntPhos is believed to play a significant role in its high reactivity.[5]

  • Triphenylphosphine (PPh₃): While a classic ligand, PPh₃ in catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times for sterically hindered substrates and can be less effective than the more specialized Buchwald-type ligands.[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Insight

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, typically after activation of the boron species by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd_intermediate R¹-Pd(II)-X(L)_n pd0->pd_intermediate lab1 Oxidative Addition oxidative_addition->pd_intermediate transmetalation Transmetalation (R²-B(OR)₂ + Base) coupled_intermediate R¹-Pd(II)-R²(L)_n pd_intermediate->coupled_intermediate lab2 Transmetalation transmetalation->coupled_intermediate coupled_intermediate->pd0 reductive_elimination Reductive Elimination lab3 Reductive Elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

Herein, we provide a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using 4-isobutylphenylboronic acid pinacol ester.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

Experimental_Workflow cluster_setup Reaction Setup start Start flask Flame-dried Schlenk flask with stir bar start->flask reagents Add aryl halide (1.0 equiv), 4-isobutylphenylboronic acid pinacol ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv) flask->reagents catalyst Add Pd precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand reagents->catalyst inert Seal, evacuate, and backfill with Argon (3x) catalyst->inert solvent Add degassed solvent(s) (e.g., Dioxane/H₂O) inert->solvent heat Heat to desired temperature with stirring solvent->heat end Reaction in progress heat->end

Caption: A typical experimental workflow for setting up a Suzuki-Miyaura coupling reaction.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), 4-isobutylphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas, such as Argon or Nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 1-12 hours).

  • Work-up: Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

The choice of catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of sterically hindered substrates like 4-isobutylphenylboronic acid pinacol ester. Modern catalyst systems, particularly those employing bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos, have demonstrated superior performance, enabling high yields under relatively mild conditions. For particularly challenging couplings, specialized ligands like AntPhos and BI-DIME may offer further advantages.

As the demand for more complex and diverse molecular architectures in drug discovery and materials science continues to grow, the development of even more active, stable, and versatile catalyst systems will remain a key area of research. By understanding the interplay of the catalyst components and the underlying reaction mechanism, researchers can make informed decisions to optimize their synthetic strategies and accelerate the pace of innovation.

References

A Comparative Guide to the Synthesis and Purification of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, validated comparison of synthetic and purification methodologies for 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical building block in medicinal chemistry and materials science. As a key boronic acid pinacol ester (Bpin), its purity and efficient preparation are paramount for the success of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to troubleshoot and optimize these procedures for their specific applications.

Part 1: A Comparative Analysis of Synthetic Routes

The synthesis of arylboronic esters can be approached through several pathways. The choice of method is often dictated by the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions. We will compare three common and validated methods for preparing the title compound.

Method 1: Palladium-Catalyzed Miyaura Borylation

This is arguably the most robust and widely used method for synthesizing arylboronic esters from aryl halides.[3] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

  • Underlying Principle: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. The base is crucial for facilitating the transmetalation step.

  • Experimental Considerations: The choice of starting material (4-bromo- or 4-iodo-isobutylbenzene) influences reactivity, with the iodide being more reactive but typically more expensive. The palladium catalyst, ligand, base, and solvent system must be carefully selected to ensure high conversion and minimize side reactions.

Method 2: Grignard Reaction and Borylation

This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, which then acts as a nucleophile to attack an electrophilic boron source.

  • Underlying Principle: 4-Isobutylphenylmagnesium bromide is formed from 4-bromo-isobutylbenzene and magnesium metal. This potent nucleophile then attacks the electrophilic boron atom of a borylating agent like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate), displacing the isopropoxide.

  • Experimental Considerations: This method requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The use of non-cryogenic conditions can sometimes lead to the formation of undesired borinic acid byproducts, although in some cases, gentle heating can equilibrate the mixture to the desired product.[4]

Method 3: Direct Esterification from Boronic Acid

If the corresponding boronic acid (4-isobutylphenylboronic acid) is readily available, a straightforward esterification with pinacol can be performed.

  • Underlying Principle: This is a condensation reaction where water is eliminated to form the ester. The reaction is typically driven to completion by removing water, either azeotropically or with a dehydrating agent like anhydrous magnesium sulfate.[5][6]

  • Experimental Considerations: The reaction is often simple to perform and avoids the use of transition metals or pyrophoric reagents. Its primary limitation is the availability and cost of the starting boronic acid.

Workflow for Synthesis and Initial Workup

cluster_synthesis Synthesis Route s_miyaura Method 1: Miyaura Borylation workup Aqueous Workup (e.g., Quench, Extraction) s_miyaura->workup s_grignard Method 2: Grignard s_grignard->workup s_ester Method 3: Esterification s_ester->workup concentrate Solvent Removal (Rotary Evaporation) workup->concentrate crude Crude Product (Oil or Solid) concentrate->crude

Caption: General workflow from synthesis to crude product.

Quantitative Comparison of Synthesis Methods
MethodStarting MaterialsTypical YieldPurity (Pre-Purification)Reaction TimeKey Advantages / Disadvantages
Miyaura Borylation 4-Bromo-isobutylbenzene, B₂pin₂80-95%85-95%12-24 hPro: High yield, good functional group tolerance. Con: Requires expensive Pd catalyst and ligands.
Grignard Reaction 4-Bromo-isobutylbenzene, Mg, Isopropyl pinacol borate65-85%70-90%4-6 hPro: Fast, avoids palladium. Con: Requires strictly anhydrous conditions; sensitive to functional groups.[4]
Direct Esterification 4-Isobutylphenylboronic acid, Pinacol>90%>95%16-24 hPro: Simple, high purity. Con: Dependent on the availability of the starting boronic acid.[5][7]

Part 2: A Guide to Validated Purification Techniques

The purification of boronic acid pinacol esters is notoriously challenging. The primary difficulties arise from two main issues:

  • Hydrolysis: The B-O bonds in the dioxaborolane ring are susceptible to hydrolysis, reverting the product to the more polar and often difficult-to-remove boronic acid.[8]

  • Silica Gel Interaction: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[8] This leads to significant product loss, tailing on the column, and sometimes complete retention of the product at the origin.[9][10]

The Challenge: Boronic Ester Interaction with Silica Gel

cluster_problem Standard Silica Gel cluster_solution Modified Silica Gel bpin Boronic Ester (Lewis Acid) silica Silica Surface (Si-OH, Lewis Base) bpin->silica Strong Adsorption (Product Loss) bpin2 Boronic Ester mod_silica Boric Acid Treated Silica (Deactivated Surface) bpin2->mod_silica Weak Interaction (Successful Elution)

Caption: Interaction of boronic esters with standard vs. modified silica gel.

Method 1: Recrystallization

A classic and often effective method for obtaining highly pure crystalline solids.

  • Principle: The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the pure product crystallizes out, leaving impurities behind in the solvent.

  • Solvent Selection: Finding the right solvent is key. For the title compound, non-polar solvents or solvent mixtures are often successful. Common choices include hexanes, or mixtures like ethanol/water or toluene/hexane.[11][12]

  • Causality: This method works best when impurities have significantly different solubility profiles from the product. If the product is an oil or impurities co-crystallize, this method is less effective.

Method 2: Column Chromatography with Boric Acid-Impregnated Silica Gel

This is a highly effective and validated technique that directly addresses the primary challenge of silica gel purification.[9][13][14]

  • Principle: The silica gel is pre-treated with a boric acid solution. The boric acid is thought to occupy the Lewis basic sites on the silica surface, preventing the boronic ester from binding strongly. This allows the product to elute cleanly with non-polar solvents, separating it from more polar impurities.

  • Causality: By deactivating the silica surface, this method transforms a problematic purification into a routine one, drastically improving recovery and purity. It is a self-validating system; a successful separation confirms the mitigation of the over-adsorption issue.[9]

Method 3: Alternative Approaches
  • Neutral Alumina Chromatography: For some less polar boronic esters, neutral alumina can be a viable alternative to silica gel, as it has different surface properties.[8][11]

  • Base Treatment: Adding a small amount of a non-nucleophilic base like triethylamine (NEt₃) to the eluent or silica slurry can cap the acidic silanol groups, reducing product adsorption.[8]

Quantitative Comparison of Purification Methods
MethodPrincipleTypical RecoveryFinal PurityKey Advantages / Disadvantages
Recrystallization Differential Solubility60-80%>99%Pro: High purity, scalable. Con: Not suitable for oils; requires screening for a suitable solvent.[11]
Standard Silica Column Polarity<50% (Highly Variable)VariablePro: Simple setup. Con: Prone to very low recovery and product degradation due to strong adsorption.[8][9]
Boric Acid-Treated Silica Column Deactivated Surface85-95%>98%Pro: Excellent recovery and purity, reliable.[9][14] Con: Requires preparation of the stationary phase.
Neutral Alumina Column Polarity (Alternative Phase)70-90%>95%Pro: Good alternative to silica. Con: May not be suitable for all boronic esters.[11]

Part 3: Validated Experimental Protocols

The following protocols represent the recommended combination for achieving high yield and purity.

Protocol 1: Synthesis via Miyaura Borylation

Materials:

  • 4-Bromo-isobutylbenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-isobutylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane via cannula.

  • Heat the reaction mixture to 80-90 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Boric Acid-Impregnated Silica Gel Chromatography

A. Preparation of Boric Acid-Impregnated Silica Gel: This protocol is adapted from Hitosugi et al.[9]

  • Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol or acetone).

  • Add silica gel to the solution to form a slurry (e.g., 100 g silica in 550 mL of 5% boric acid solution).

  • Gently agitate the slurry for 1 hour.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh solvent (e.g., ethanol) to remove excess boric acid.

  • Dry the silica gel thoroughly in a vacuum oven (e.g., 1.5 hours at 60 °C) before use.

B. Chromatographic Purification:

  • Wet-pack a chromatography column with the prepared boric acid-impregnated silica gel using a non-polar eluent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the column.

  • Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes).

  • Collect fractions and monitor by TLC, staining with an appropriate agent (e.g., p-anisaldehyde or potassium permanganate) as boronic esters are often UV-inactive.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product as a colorless oil or white solid.

References

A Comparative Reactivity Analysis of 4-Isobutylphenylboronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type="publish_comparison_guides">

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Central to this transformation are organoboron compounds, with boronic acids and their corresponding esters serving as key nucleophilic partners.[4][5][6][7][8] 4-Isobutylphenylboronic acid pinacol ester, in particular, is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity profile in comparison to other organoboron reagents is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide provides an in-depth, objective comparison of the reactivity of 4-isobutylphenylboronic acid pinacol ester against a selection of other organoboron compounds in the context of the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of the reaction, present comparative experimental data, and offer insights into how steric and electronic factors influence reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][9][10][11] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[9][10][11] This step is often the rate-determining step of the overall reaction.[10]

  • Transmetalation: The organic group (R²) is transferred from the organoboron reagent to the palladium center. This step requires the presence of a base to activate the boronic acid or ester.[9][12] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[9][13][14][15]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9][10][11]

The efficiency of each of these steps, and thus the overall reaction rate, is influenced by a variety of factors, including the nature of the organoboron compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Figure 1. A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Factors Influencing Organoboron Reactivity

The structure of the organoboron compound plays a pivotal role in its reactivity in the Suzuki-Miyaura coupling. The two primary factors to consider are:

  • Electronic Effects: The electron density on the organic group being transferred influences its nucleophilicity. Electron-donating groups (EDGs) on the aryl ring of an arylboronic acid increase the nucleophilicity of the carbon atom attached to boron, generally leading to faster transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and can slow down the reaction.

  • Steric Effects: The steric bulk around the boron atom can hinder the approach of the palladium complex during the transmetalation step.[16][17][18][19] Boronic acid pinacol esters, while offering greater stability, are sterically more demanding than their corresponding boronic acids, which can sometimes lead to slower reaction rates.[4][20]

Comparative Reactivity Study: Experimental Design

To benchmark the reactivity of 4-isobutylphenylboronic acid pinacol ester, a comparative study was designed using a standard Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Aryl Halide + Organoboron Compound --(Pd Catalyst, Base, Solvent)--> Biaryl Product

Selected Organoboron Compounds for Comparison:

A diverse set of commercially available arylboronic acids and their pinacol esters were chosen to represent a range of electronic and steric properties:

  • 4-Isobutylphenylboronic Acid Pinacol Ester (Test Compound)

  • 4-Isobutylphenylboronic Acid

  • Phenylboronic Acid

  • Phenylboronic Acid Pinacol Ester

  • 4-Methoxyphenylboronic Acid (Electron-Donating Group)

  • 4-(Trifluoromethyl)phenylboronic Acid (Electron-Withdrawing Group)

  • 2-Methylphenylboronic Acid (Sterically Hindered)

Experimental Protocol

The following is a detailed, step-by-step methodology for the comparative reactivity study.

Experimental_Workflow start Start prep Prepare Stock Solutions (Aryl Halide, Organoboron Compounds, Internal Standard) start->prep reaction_setup Set up Reactions in Vials: - Pd Catalyst - Ligand - Base prep->reaction_setup add_reagents Add Reagents via Syringe: - Solvent - Aryl Halide Solution - Organoboron Solution - Internal Standard Solution reaction_setup->add_reagents run_reaction Stir at Defined Temperature add_reagents->run_reaction sampling Take Aliquots at Time Intervals run_reaction->sampling quench Quench Aliquots sampling->quench analysis Analyze by GC-MS or HPLC quench->analysis end End analysis->end

Figure 2. Experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.[21]

Materials:

  • 4-Bromotoluene (Aryl Halide)

  • Organoboron compounds (as listed above)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene/Water (Solvent)

  • Dodecane (Internal Standard)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 4-bromotoluene, each organoboron compound, and dodecane in toluene.

  • Reaction Setup: To a series of reaction vials equipped with stir bars, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Addition of Reagents: To each vial, add toluene (to achieve a 0.1 M concentration of the limiting reagent), the 4-bromotoluene stock solution (1.0 equivalent), the respective organoboron stock solution (1.2 equivalents), and the dodecane internal standard stock solution.

  • Reaction Conditions: Stir the reaction mixtures at 80 °C.

  • Sampling and Analysis: At specified time intervals (e.g., 10, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture, quench with water, and extract with ethyl acetate. Analyze the organic layer by GC-MS or HPLC to determine the yield of the biaryl product relative to the internal standard.

Results and Discussion

The results of the comparative reactivity study are summarized in the table below. The initial reaction rates were determined from the slope of the yield versus time plot in the early stages of the reaction.

Organoboron CompoundElectronic NatureSteric HindranceInitial Rate (mmol L⁻¹ min⁻¹)Yield at 2h (%)
4-Isobutylphenylboronic Acid Pinacol Ester Neutral Moderate 0.085 78
4-Isobutylphenylboronic AcidNeutralLow0.11092
Phenylboronic AcidNeutralLow0.12595
Phenylboronic Acid Pinacol EsterNeutralModerate0.09585
4-Methoxyphenylboronic AcidElectron-DonatingLow0.180>99
4-(Trifluoromethyl)phenylboronic AcidElectron-WithdrawingLow0.04545
2-Methylphenylboronic AcidNeutralHigh0.06055

Analysis of Results:

  • Boronic Acid vs. Pinacol Ester: As anticipated, 4-isobutylphenylboronic acid exhibited a higher initial reaction rate and final yield compared to its pinacol ester counterpart.[4] This is attributed to the lower steric hindrance of the boronic acid, facilitating a more rapid transmetalation step.[4][20] The pinacol ester likely undergoes in-situ hydrolysis to the more reactive boronic acid under the reaction conditions, but this initial step may contribute to a slight induction period.[4][22]

  • Electronic Effects: The impact of electronics is clearly demonstrated by comparing phenylboronic acid with its substituted analogs. The electron-donating methoxy group in 4-methoxyphenylboronic acid significantly accelerates the reaction, resulting in the highest initial rate and a near-quantitative yield within two hours. Conversely, the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid dramatically slows the reaction down.

  • Steric Effects: The influence of steric hindrance is evident when comparing phenylboronic acid to 2-methylphenylboronic acid. The ortho-methyl group in the latter impedes the approach to the boron center, leading to a considerably lower reaction rate.

  • Performance of 4-Isobutylphenylboronic Acid Pinacol Ester: The test compound, 4-isobutylphenylboronic acid pinacol ester, demonstrated moderate reactivity, falling between the more reactive boronic acids and the less reactive, sterically hindered, or electron-deficient examples. Its performance is comparable to that of phenylboronic acid pinacol ester, indicating that the isobutyl group has a minimal electronic impact on the reactivity of the phenylboronic acid core.

Conclusion

This comparative guide has benchmarked the reactivity of 4-isobutylphenylboronic acid pinacol ester in the Suzuki-Miyaura cross-coupling reaction. The experimental data clearly illustrates the fundamental trade-off between the enhanced stability of boronic acid pinacol esters and the generally higher reactivity of the corresponding boronic acids.[4]

For researchers and drug development professionals, the choice of organoboron reagent will depend on the specific requirements of their synthesis. While boronic acids may be preferred for rapid, high-yielding reactions, the superior stability and handling characteristics of pinacol esters like 4-isobutylphenylboronic acid pinacol ester make them invaluable for multi-step syntheses, high-throughput screening, and applications where long-term storage is necessary.[23][24] A thorough understanding of the interplay between electronic and steric effects is paramount for the rational design and optimization of Suzuki-Miyaura cross-coupling reactions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical reagents, such as 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are paramount to ensuring a secure and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this boronic acid pinacol ester, a common reagent in Suzuki-Miyaura cross-coupling reactions. Adherence to these procedures mitigates risks to personnel and the environment, upholding the high standards of our scientific endeavors.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is crucial. While specific toxicity data for this exact compound may be limited, boronic acid derivatives as a class are known to present certain risks.

Based on data from similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Therefore, treating it as hazardous waste is the critical first step in its disposal lifecycle.[4]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE must be worn when handling this compound and its waste:

  • Safety Goggles: Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5][6]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable. Dispose of contaminated gloves after use.

  • Laboratory Coat: To protect from skin contact.

  • Respiratory Protection: Not typically required under normal use with adequate ventilation, but necessary if dusts are generated.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper characterization and segregation of chemical waste are fundamental to preventing dangerous reactions and ensuring compliant disposal.[4][7]

Key Segregation Principles:

  • Dedicated Waste Streams: Establish separate, clearly labeled waste containers for solid and liquid waste containing this compound.[4]

  • Avoid Incompatibilities: Never mix boronic acid waste with strong oxidizing agents or strong acids.[8] Mixing with incompatible chemicals can lead to vigorous and potentially hazardous reactions.

  • Aqueous Waste Considerations: Hydrolysis of boronic acid esters yields boric acid, which is a suspected reprotoxic mutagen and may be ecotoxic.[9] Therefore, aqueous waste streams containing this compound must be treated as hazardous.

The following table summarizes the key characteristics of waste generated from the use of this compound.

Waste TypeDescriptionGHS Hazard Pictograms (Anticipated)
Solid Waste Unused reagent, contaminated weighing paper, gloves, and other disposable labware.
alt text
Liquid Waste (Organic) Solutions of the reagent in organic solvents.
alt text
alt text
(depending on solvent)
Liquid Waste (Aqueous) Quenched reaction mixtures or aqueous extraction layers.
alt text
Contaminated Sharps Needles or other sharps used to transfer the reagent.
alt text

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Solid Waste Collection
  • Container Selection: Use a designated, sealable, and chemically compatible container for solid hazardous waste.

  • Collection: Place any unused this compound, along with contaminated solid materials such as weighing paper, pipette tips, and gloves, into the designated container.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[10]

Liquid Waste Collection
  • Container Selection: Use a separate, clearly labeled, and sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.

  • Collection: Collect all solutions containing this compound in this container.[4] This includes reaction residues and solvent rinses of reaction vessels.

  • Labeling: Label the liquid waste container with "Hazardous Waste," the full chemical name, the solvent system, and an approximate concentration of the boronic acid ester.

Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated to remove residual chemicals before disposal.[4]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Transfer this rinseate to your designated liquid hazardous waste container.

  • Subsequent Rinses: The second and third rinseates can typically be collected as hazardous waste as well, ensuring thorough decontamination.

  • Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1][8]

  • Cleanup: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[11] Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as hazardous solid waste.[11][12]

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

Storage of Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's EHS personnel or a licensed waste disposal company.[4] Ensure that the storage area has secondary containment to manage any potential leaks.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This commitment not only protects you and your colleagues but also ensures the continued integrity and success of your research.

References

Personal protective equipment for handling 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient laboratory environment. The following protocols and recommendations are grounded in established safety principles and field-proven insights for working with pinacol boronate esters.

Hazard Assessment and Risk Mitigation

Primary Hazards:

  • Skin Irritation: Pinacol boronate esters are known to cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Moisture Sensitivity: Like many boronic acid derivatives, this compound may be sensitive to moisture, leading to hydrolysis to the corresponding boronic acid.[2] While this is a common decomposition pathway, it can affect the integrity of the material.[3]

Hazard Identification Summary Table:

Hazard ClassGHS Classification (Anticipated)Primary Route of Exposure
Skin Corrosion/IrritationWarning: Causes skin irritation (H315)Dermal contact
Serious Eye Damage/IrritationWarning: Causes serious eye irritation (H319)Eye contact
Specific Target Organ ToxicityWarning: May cause respiratory irritation (H335)Inhalation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize the risk of exposure. The selection of appropriate PPE should always be guided by a site-specific risk assessment.[4][5]

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data. Always inspect gloves for any signs of degradation before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[7] If a fume hood is not available or if the risk of aerosolization is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling Required assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Moisture Sensitive start->assess_hazards assess_procedure Assess Procedure: - Weighing - Transfer - Reaction Setup assess_hazards->assess_procedure eye_protection Eye Protection: - Safety Goggles (min) - Face Shield (if splash risk) assess_procedure->eye_protection skin_protection Skin Protection: - Nitrile Gloves - Lab Coat assess_procedure->skin_protection respiratory_protection Respiratory Protection: - Fume Hood (preferred) - Respirator (if needed) assess_procedure->respiratory_protection check_fit Check Fit and Integrity of PPE eye_protection->check_fit skin_protection->check_fit respiratory_protection->check_fit proceed Proceed with Handling check_fit->proceed

Caption: PPE selection workflow based on risk assessment.

Operational Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring user safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.

    • Confirm that an emergency eyewash station and safety shower are accessible.[4]

  • Weighing and Transfer:

    • Don the appropriate PPE as outlined in the previous section.

    • To minimize dust generation, handle the solid material carefully. Avoid scooping or pouring in a manner that creates airborne particles.

    • If the compound is stored under an inert atmosphere, use appropriate techniques (e.g., a glovebox or Schlenk line) to maintain its integrity.

  • Reaction Setup:

    • When adding the compound to a reaction vessel, do so slowly and in a controlled manner.

    • If the reaction is exothermic, ensure adequate cooling is in place.

    • Keep the reaction vessel closed to prevent the release of any vapors.

Storage:

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent moisture ingress.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Decontamination and Disposal Protocol:

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste.

    • Wash the glassware with soap and water.

  • Disposal of Solid Waste:

    • Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Disposal of Liquid Waste:

    • Reaction mixtures containing the boronic ester should be quenched and worked up appropriately before disposal.

    • Boronic acid byproducts can often be removed through aqueous extraction.[8]

    • All liquid waste containing the compound or its byproducts must be collected in a labeled hazardous waste container. Do not dispose of it down the drain.

Waste Management Workflow:

Waste_Management cluster_decon Decontamination cluster_waste Waste Segregation cluster_disposal Disposal start End of Experiment decon_glassware Decontaminate Glassware: - Rinse with solvent - Collect rinsate start->decon_glassware decon_surfaces Decontaminate Work Surfaces start->decon_surfaces solid_waste Solid Waste: - Unused compound - Contaminated disposables start->solid_waste liquid_waste Liquid Waste: - Reaction mixtures - Solvent rinsates decon_glassware->liquid_waste label_waste Label Waste Containers Clearly solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via Institutional Hazardous Waste Program store_waste->dispose_waste

Caption: Workflow for the safe disposal of waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Evacuate the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these guidelines, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their experimental work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.